Fmoc-Cys(tert-butoxycarnylpropyl)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHBERDYPBZPQD-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides. Its unique structure, featuring two distinct protecting groups, facilitates its seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.
Core Properties and Molecular Architecture
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is structurally defined by a cysteine backbone with its two reactive functional groups, the α-amino group and the side-chain thiol, masked by orthogonal protecting groups. The N-terminus is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the thiol group is protected by an acid-labile tert-butoxycarbonylpropyl group.[1] This dual-protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.
The tert-butoxycarbonylpropyl moiety enhances the compound's solubility in organic solvents commonly used in SPPS, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]
Caption: Molecular components of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Physicochemical Data
The following table summarizes the key quantitative and qualitative properties of Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH.
| Property | Value | Reference(s) |
| CAS Number | 102971-73-3 | [2][3] |
| Molecular Formula | C₂₆H₃₁NO₆S | [1][2][3] |
| Molecular Weight | 485.59 g/mol (or 485.6 g/mol ) | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Solubility | Soluble in DMF, DMSO; sparingly in methanol | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this derivative is in Fmoc-based SPPS. The success of this methodology hinges on the concept of orthogonal protection , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[4][5]
-
Fmoc Group (Temporary Protection): Protects the N-terminal amine. It is quantitatively removed at each cycle of amino acid addition using a mild base, typically a solution of 20% piperidine in DMF.[6][7]
-
tert-butoxycarbonylpropyl Group (Permanent Protection): Protects the cysteine thiol side-chain throughout the synthesis. This group, along with other acid-labile side-chain protectors (e.g., Boc, tBu, Trt), remains intact during the basic Fmoc-deprotection steps.[1][8] It is removed during the final step when the completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[9][10]
This orthogonality ensures that the highly reactive thiol group of cysteine does not interfere with the peptide bond formation and allows for the precise assembly of the desired peptide sequence.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS.
Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in a typical peptide synthesis workflow.
Protocol: Standard Fmoc-SPPS Cycle
This protocol outlines the incorporation of an amino acid onto the peptide-resin.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide, 2-Chlorotrityl) to which the previous amino acid has been coupled. Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 1-2 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes to ensure complete removal of the Fmoc group.[6]
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (3-5 equivalents relative to resin loading). A common activation mixture is HBTU (0.95 eq.) and HOBt (1 eq.) with DIPEA (2 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. A ninhydrin test can be performed to confirm reaction completion.
-
-
Washing: After coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol: Final Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups, including the tert-butoxycarbonylpropyl group.
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
For simpler peptides without sensitive residues like Trp, Met, or multiple Cys, a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may suffice.[10]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The generation of carbocations from protecting groups like Trityl may cause the solution to turn yellow or orange.[9]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of cold (0°C) diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting group fragments.
-
-
Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification, typically by reverse-phase HPLC.
Comparative Analysis of Cysteine Protecting Groups
The choice of a thiol protecting group is critical and depends on the overall synthetic strategy, particularly if regioselective disulfide bond formation is required.[11] The tert-butoxycarbonylpropyl group is part of the tert-butyl (tBu) family, known for its high acid stability relative to other common groups.
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA), standard TFA cleavage | Most common and cost-effective; prone to some premature loss in acidic conditions; can lead to racemization with certain activators.[4] |
| tert-Butyl | tBu | Strong acid (e.g., Hg(OAc)₂, TFMSA); stable to standard TFA | Highly stable to acid, allowing for orthogonal strategies where the peptide is cleaved from the resin while Cys(tBu) remains protected.[12] |
| Acetamidomethyl | Acm | Iodine (forms disulfide), Hg(II) or Ag(I) salts | Stable to both TFA and piperidine; used for selective, post-synthesis disulfide bond formation.[13] |
| Diphenylmethyl | Dpm | Standard TFA (95%) | More stable than Trt to low concentrations of acid, reducing premature cleavage.[14] |
| tert-butoxycarbonylpropyl | - | Standard TFA cleavage | Similar acid lability to other t-butyl ester based groups; cleaved during the final TFA step. |
This comparison highlights that the tert-butoxycarbonylpropyl group is suitable for syntheses where the thiol group should be deprotected concurrently with the final peptide cleavage, similar to Trt or Dpm, but with stability characteristics derived from its t-butyl ester functionality.
References
- 1. Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH () for sale [vulcanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 12. Fmoc-Cys(tBu)-OH ≥98.0% (HPLC) | 67436-13-9 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a crucial building block in modern peptide synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) for the creation of complex peptides.
Core Chemical Properties
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a tert-butoxycarbonylpropyl group. This dual protection strategy allows for its effective use in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides base-labile protection, while the tert-butoxycarbonylpropyl protecting group on the sulfur atom is stable to the basic conditions used for Fmoc removal, offering orthogonality in deprotection strategies.[1]
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₁NO₆S | [1][2] |
| Molecular Weight | 485.6 g/mol | [1][2] |
| CAS Number | 102971-73-3 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Structural Information
| Feature | Description |
| Stereochemistry | The chiral center at the alpha-carbon is typically in the L-configuration for use in synthesizing peptides with natural stereochemistry. A D-configuration is also available for specific applications.[1] |
| Amino Protection | The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is readily cleaved by secondary amines such as piperidine. |
| Side-Chain Protection | The thiol group of the cysteine residue is protected by a tert-butoxycarbonylpropyl group. This group is stable to the basic conditions of Fmoc deprotection and can be removed under acidic conditions, though it is more robust than the highly acid-labile trityl (Trt) group.[1] |
Experimental Protocols
The primary application of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is in solid-phase peptide synthesis (SPPS). Below are representative protocols for its incorporation into a peptide chain.
Standard Coupling Protocol in Fmoc SPPS
This protocol outlines the steps for coupling Fmoc-Cys(tert-butoxycarbonylpropyl)-OH to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Final Fmoc Removal: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Wash the resin with DMF and then with a solvent suitable for the cleavage reaction, such as dichloromethane (DCM).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The tert-butoxycarbonylpropyl group is relatively stable and may require strong acidic conditions for complete removal.
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
Logical Workflow for Fmoc-SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis using Fmoc chemistry.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection scheme in Fmoc-SPPS.
References
Technical Guide: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a crucial building block in modern peptide synthesis. It details its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.
Core Compound Data
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a derivative of the amino acid cysteine, engineered for use in the synthesis of complex peptides and proteins. It features two key protecting groups: a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butoxycarbonylpropyl group on the thiol side chain. This orthogonal protection scheme is fundamental to its utility in stepwise peptide assembly.
| Property | Value | References |
| Molecular Weight | 485.59 g/mol (or 485.6 g/mol ) | [1][2][3] |
| Chemical Formula | C₂₆H₃₁NO₆S | [1][2][3] |
| CAS Number | 102971-73-3 | [1][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | [2] |
| Synonyms | (R)-Fmoc-2-amino-3-(3-tert-butoxycarbonyl-propylsulfanyl)propionic acid, N-Fmoc-S-[3-(t-butoxycarbonyl)propyl]-L-cysteine | [1][3] |
Applications in Peptide Synthesis
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is primarily utilized as a protected amino acid monomer in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The strategic placement of protecting groups allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The Fmoc group protects the N-terminus and is removed at each cycle with a mild base, typically piperidine, to allow for the coupling of the next amino acid. The tert-butoxycarbonylpropyl group on the cysteine's sulfur atom is stable to these basic conditions but can be removed with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is critical for preventing unwanted side reactions at the highly reactive thiol group of cysteine during synthesis.
Experimental Protocols
General Synthesis of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
The synthesis of this compound involves a two-step protection of L-cysteine.
Methodology:
-
Thiol Protection: The thiol (-SH) side chain of cysteine is first alkylated. This is typically achieved by reacting cysteine with a suitable alkylating agent, such as tert-butyl chloroformate, in the presence of a base like triethylamine. This reaction forms the tert-butoxycarbonylpropyl sulfide linkage.[2]
-
Amino Group Protection: The α-amino group of the S-protected cysteine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu to attach the Fmoc protecting group.[2]
-
Purification: The final product is purified to a high degree (≥95%), often using techniques like high-performance liquid chromatography (HPLC) or recrystallization, to ensure its suitability for pharmaceutical-grade peptide synthesis.[2]
Incorporation into a Peptide via Fmoc SPPS
This protocol outlines the standard cycle for incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH into a peptide sequence using an automated peptide synthesizer or manual SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, TBTU, DIC) and a base (e.g., DIPEA, collidine)[4]
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solutions: DMF, DCM
Methodology:
-
Resin Preparation: The solid support resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc group on the resin (or the previously coupled amino acid) is removed by treating the resin with 20% piperidine in DMF. This exposes a free amino group for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (typically 3-5 equivalents) is pre-activated in DMF with a coupling reagent (e.g., TBTU) and a base (e.g., DIPEA).
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butoxycarbonylpropyl group) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Visualizations
Caption: Chemical structure of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Caption: Workflow for one cycle of Fmoc-SPPS.
Caption: Orthogonal deprotection strategy.
References
An In-depth Technical Guide to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and the development of targeted therapeutics. This document details its chemical properties, outlines experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores its applications in bioconjugation and drug delivery.
Core Properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a cysteine derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a tert-butoxycarbonylpropyl group. This dual protection scheme offers significant advantages in the synthesis of complex peptides. The key identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 102971-73-3[1]
The structural and physicochemical properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₂₆H₃₁NO₆S[1] |
| Molecular Weight | 485.59 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); sparingly soluble in methanol. |
| Storage Conditions | Store at -20°C, desiccated.[1] |
| Stability | Stable under inert atmospheres. |
The Fmoc group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of Fmoc-based SPPS. The tert-butoxycarbonylpropyl protecting group on the cysteine thiol is notably resistant to trifluoroacetic acid (TFA), the reagent typically used for the final cleavage of the peptide from the solid support. This orthogonality is critical for synthetic strategies that require the selective deprotection of other side chains while keeping the cysteine thiol protected.
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in SPPS follows a cyclical process of deprotection, coupling, and washing. Below are detailed methodologies for these key steps.
General Fmoc-SPPS Workflow
The overall workflow for incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH into a peptide sequence on a solid support is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.
Detailed Methodologies
2.2.1. Resin Preparation and Swelling:
-
Resin Selection: A suitable resin, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal functionality (amide or carboxylic acid, respectively).
-
Swelling: The resin is swelled in an appropriate solvent, typically DMF, for at least 30 minutes to ensure optimal reaction kinetics.
2.2.2. Fmoc Group Deprotection:
-
Reagent: A 20% solution of piperidine in DMF is commonly used.
-
Procedure: The swelled resin is treated with the piperidine solution for a short period (e.g., 1-2 minutes), the solution is drained, and the treatment is repeated for a longer duration (e.g., 10-20 minutes) to ensure complete removal of the Fmoc group.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
2.2.3. Amino Acid Coupling:
-
Activation: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated with a coupling reagent. Common coupling agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as diisopropylethylamine (DIPEA).
-
Coupling Reaction: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
2.2.4. Final Cleavage and Global Deprotection:
-
Cleavage Cocktail: A standard cleavage cocktail consists of TFA with scavengers to protect sensitive amino acids from side reactions. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups.
-
Important Note: The S-tert-butoxycarbonylpropyl group is stable under these standard TFA cleavage conditions.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed with ether to remove scavengers.
2.2.5. Deprotection of the S-tert-butoxycarbonylpropyl Group: While this protecting group is stable to standard TFA cleavage, its removal to expose the free thiol is necessary for applications such as disulfide bond formation or bioconjugation. The deprotection can be achieved under specific acidic conditions.
-
Reagents: A solution of 1 M trimethylsilyl bromide (TMSBr) and thioanisole in TFA can be used.
-
Procedure: The protected peptide is treated with this reagent cocktail in the presence of a scavenger like 1,2-ethanedithiol (EDT). The reaction progress should be monitored by HPLC to determine the optimal reaction time.
Applications in Drug Development and Bioconjugation
The unique stability of the S-tert-butoxycarbonylpropyl protecting group makes Fmoc-Cys(tert-butoxycarbonylpropyl)-OH a valuable tool for the synthesis of peptides intended for further modification, particularly in the field of drug delivery and the development of antibody-drug conjugates (ADCs).
Site-Specific Bioconjugation
The ability to deprotect the cysteine thiol at a later stage allows for precise, site-specific conjugation of various molecules, such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains. This is a significant advantage over methods that result in heterogeneous mixtures. The workflow for site-specific conjugation is outlined below.
Caption: A schematic representing the workflow for creating peptide-drug conjugates using site-specific modification.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, peptides containing a selectively deprotectable cysteine can serve as linkers between the antibody and the cytotoxic payload. The exposed thiol can react with a maleimide-functionalized drug, forming a stable thioether bond. This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical factor for their therapeutic efficacy and safety profile.
Signaling Pathways and Biological Activity
While Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a synthetic building block, the peptides synthesized using it can be designed to interact with specific biological targets and signaling pathways. For instance, a peptide containing this modified cysteine can be part of a larger molecule designed to target a specific cell surface receptor. Upon binding, this could trigger or inhibit downstream signaling cascades involved in cell proliferation, apoptosis, or other cellular processes.
The specific signaling pathway targeted depends entirely on the peptide sequence. For example, a synthetic peptide mimicking a natural ligand could be designed to bind to a receptor tyrosine kinase (RTK). The subsequent conjugation of a cytotoxic drug to the peptide would then deliver the drug specifically to cells overexpressing that RTK, a common strategy in cancer therapy. The diagram below illustrates a generalized concept of a peptide-drug conjugate interacting with a cell surface receptor and influencing a downstream signaling pathway.
Caption: A conceptual diagram showing a peptide-drug conjugate targeting a cell surface receptor to modulate cellular signaling.
Conclusion
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a highly valuable and versatile reagent for researchers and scientists in the field of peptide chemistry and drug development. Its unique protecting group strategy allows for the synthesis of complex peptides and enables site-specific bioconjugation, a key technology for the creation of next-generation targeted therapeutics like antibody-drug conjugates. The detailed protocols and conceptual workflows provided in this guide serve as a practical resource for the effective application of this important building block in the laboratory.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1][] Its development by Eric Atherton and Bob Sheppard in the late 1970s marked a significant advancement, offering a milder and more versatile alternative to the traditional Boc/Benzyl approach.[1][3] This guide provides a comprehensive technical overview of Fmoc chemistry, its underlying principles, practical applications, and strategies to overcome common challenges.
Core Principles of the Fmoc Strategy
The widespread adoption of Fmoc chemistry stems from its foundation on a robust orthogonal protection strategy.[4][5] Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[3][6]
Advantages Over Boc Chemistry
The primary advantage of the Fmoc group is its base lability, which contrasts with the acid-labile tert-butyloxycarbonyl (Boc) group.[5][] This distinction offers several key benefits:
-
Milder Conditions : The iterative removal of the Nα-Fmoc group is achieved with a mild base, typically piperidine, which preserves acid-sensitive functionalities on the peptide side chains and the resin linker.[][3][5] In contrast, the repeated use of strong acid (trifluoroacetic acid, TFA) in Boc-SPPS can lead to the gradual degradation of the peptide-resin linkage and premature cleavage of some side-chain protecting groups.[8][9]
-
True Orthogonality : The Fmoc/tBu strategy provides true orthogonality.[3] The Nα-Fmoc group is removed by a base, while the side-chain protecting groups (often tert-butyl based) and the resin linker are cleaved simultaneously in a single final step with a strong acid like TFA.[3][6][10]
-
Compatibility : The milder conditions of Fmoc chemistry are compatible with the synthesis of peptides containing post-translational modifications (PTMs) such as glycosylation and phosphorylation, which are often unstable in the harsh acidic conditions of Boc-SPPS.[8]
-
Automation and Monitoring : The Fmoc group's strong UV absorbance allows for real-time, quantitative monitoring of the deprotection step, which is highly advantageous for automated synthesis protocols.[3][4][11]
The Chemistry of the Fmoc Group
Protection of Amino Acids
The Fmoc group is introduced onto the α-amino group of an amino acid to form a stable carbamate. This is typically achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions or, more commonly, with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) for improved stability and to reduce side reactions like dipeptide formation.[8][9] The resulting Fmoc-amino acids are highly pure, crystalline solids that are soluble in organic solvents used for SPPS.[3][8]
Mechanism of Deprotection
The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction.[3][4] The process occurs in two main steps:
-
Proton Abstraction : A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9][12] This proton is acidic (pKa ~23 in DMSO) because its removal generates a stabilized, aromatic fluorenyl anion.[9]
-
β-Elimination : The resulting anion is unstable and rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[4][9]
The liberated N-terminal amine is then ready for the next coupling step. The DBF byproduct is scavenged by the excess amine base (e.g., piperidine) to form a stable adduct, which prevents it from undergoing side reactions with the peptide chain.[3][11]
The Standard Fmoc-SPPS Workflow
Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[1][5]
Quantitative Data and Reagents
Table 1: Common Fmoc Deprotection Conditions
The standard condition for Fmoc removal is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[11][13] However, alternatives are used to mitigate side reactions or address difficult sequences.
| Reagent/Condition | Concentration | Typical Time | Notes |
| Piperidine/DMF | 20% (v/v) | 2 + 5 min | The most common and standard condition.[14] |
| 4-Methylpiperidine (4MP)/DMF | 20% (v/v) | 2 + 5 min | An effective alternative to piperidine with similar efficiency.[13][15] |
| Piperazine (PZ)/DMF/Ethanol | 10% (w/v) in 9:1 | ~10 min | Used in lower concentration due to solubility; can reduce aspartimide formation.[15][16] |
| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine | 2 + 5 min | A stronger, non-nucleophilic base (DBU) can be effective for aggregated sequences.[14][17] |
| NaOH/Methanol/Water | 0.25 M in 1:1 (v/v) | ~20 min | A condition developed for quantitative analysis of Fmoc-peptides on biomaterials.[18] |
Deprotection kinetics can vary based on the specific amino acid residue. For example, Fmoc removal from Arginine can be slower than from Leucine.[19]
Table 2: Side-Chain Protecting Groups Compatible with Fmoc Chemistry
The selection of side-chain protecting groups is critical and must be orthogonal to the base-labile Fmoc group.[3] They are typically acid-labile and removed during the final TFA cleavage step.[10]
| Amino Acid | Functional Group | Common Protecting Group(s) |
| Arg | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[5] |
| Asp, Glu | Carboxylic Acid | OtBu (tert-butyl ester)[10] |
| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl)[5][20] |
| His | Imidazole | Trt (Trityl)[5] |
| Lys, Orn | Amine | Boc (tert-butyloxycarbonyl)[5] |
| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl)[10] |
| Trp | Indole | Boc (tert-butyloxycarbonyl)[21] |
Table 3: Common Scavengers for Final Cleavage
During final cleavage with TFA, reactive carbocations are generated from the cleavage of side-chain protecting groups. Scavengers are added to the cleavage cocktail to trap these cations and prevent unwanted modification of sensitive residues.[4]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5% |
| Water | Trp (reduces Trp modification) | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | Cys (prevents reattachment of Trt) | 2.5% |
| Dithiothreitol (DTT) | Met (reverses oxidation) | 5% |
A standard "Reagent B" cleavage cocktail is often TFA/Water/TIS (95:2.5:2.5).[22]
Common Side Reactions and Mitigation Strategies
While Fmoc-SPPS is robust, several sequence-dependent side reactions can occur, potentially compromising the purity and yield of the final peptide.[8][20]
-
Aspartimide Formation : This is a major issue, especially in long peptides containing Aspartic acid (Asp), particularly at Asp-Gly or Asp-Asn sequences.[8][20] The peptide backbone nitrogen attacks the side-chain ester, forming a five-membered ring (aspartimide). This intermediate can reopen to form a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, or react with piperidine to form piperidide adducts.[4][20]
-
Diketopiperazine (DKP) Formation : At the dipeptide stage, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[4] This is particularly problematic for sequences containing Proline or Glycine in the first two positions.[17]
-
Racemization : Epimerization, particularly of Cysteine (Cys) and Histidine (His), can occur during the activation step of the coupling reaction.[8] C-terminal Cys residues are especially prone to racemization upon repeated base treatment for Fmoc deprotection.[8]
-
Mitigation : Use milder activating reagents (e.g., add HOBt or Oxyma Pure to carbodiimide couplings) and minimize activation times.[] For C-terminal Cys, using a trityl-based linker can help reduce epimerization.[8]
-
-
3-(1-Piperidinyl)alanine Formation : When synthesizing peptides with a C-terminal Cysteine, the base used for deprotection can catalyze β-elimination of the protected thiol group to form dehydroalanine. Piperidine then adds to this intermediate via a Michael addition.[17][20]
Experimental Protocols
The following protocols are generalized for manual SPPS. Automated synthesizers will follow the same chemical principles.
Protocol 1: Standard Nα-Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30-60 minutes.[24]
-
Drain the solvent.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[14]
-
Agitate the mixture at room temperature for 2 minutes.[14]
-
Drain the deprotection solution.
-
Add a second portion of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 5-10 minutes.[14]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) and then IPA (2-3 times) to remove all traces of piperidine and the fulvene-piperidine adduct.[4]
Protocol 2: Amino Acid Coupling (HBTU/DIPEA)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq. relative to resin loading) and HBTU (3-5 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq.) to the mixture to activate the amino acid. The solution will typically turn yellow.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Agitate the mixture at room temperature for 1-2 hours.[22]
-
To check for completion, perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A blue color indicates incomplete coupling (free primary amines).[12]
-
If the test is positive, continue coupling or repeat the step. If negative (beads remain colorless/yellow), drain the coupling solution and wash the resin with DMF (3-5 times).
Protocol 3: Final Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.[22]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[22]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Conclusion
The Fmoc protecting group is an indispensable tool in peptide synthesis. Its unique property of being stable to acid while readily cleaved by mild base provides the orthogonality required for the efficient and high-fidelity synthesis of complex peptides.[3][4] By understanding the core chemistry, mastering the standard workflow, and implementing strategies to mitigate common side reactions, researchers and drug developers can effectively leverage Fmoc-SPPS to produce high-quality peptides for a vast range of scientific and therapeutic endeavors.
References
- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. chempep.com [chempep.com]
- 6. biosynth.com [biosynth.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Bot Detection [iris-biotech.de]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Bot Detection [iris-biotech.de]
- 14. peptide.com [peptide.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Bot Detection [iris-biotech.de]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 24. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Tert-Butoxycarbonylpropyl Protecting Group Moiety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tert-butoxycarbonylpropyl (Boc-propyl) moiety is a crucial structural component in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. It functions as a bifunctional linker, enabling the strategic introduction of a protected primary amine at a three-carbon distance from a reactive functional group. This guide provides a comprehensive overview of the synthesis, function, and application of molecules containing the Boc-propyl group, with a focus on quantitative data, detailed experimental protocols, and logical workflows for its implementation in complex synthetic routes.
Core Function and Applications
The primary function of the tert-butoxycarbonyl (Boc) group in this context is to mask the nucleophilicity and basicity of a primary amine.[1] The propyl linker serves to distance this protected amine from another functional group, allowing for selective reactions at that second site without interference from the amine.
Key applications include:
-
Peptide Synthesis: Boc-protected amino acids with propyl side chains are used to introduce non-natural residues into peptides, enhancing their stability, solubility, and biological activity.[2]
-
Drug Development: The Boc-propyl unit is a common building block for the synthesis of complex small molecules, including enzyme inhibitors and receptor agonists/antagonists. It allows for the controlled assembly of molecular scaffolds.[2]
-
Solid-Phase Synthesis: The stability of the Boc group under a variety of conditions makes it suitable for multi-step solid-phase syntheses.[]
Synthesis and Stability of the Boc-Propyl Moiety
The "Boc-propyl" group is not typically installed as a single reagent. Instead, a bifunctional C3-scaffold, such as 3-amino-1-propanol or 3-aminopropanoic acid, is first protected at the amine terminus with a Boc group. The remaining hydroxyl or carboxyl group is then utilized in subsequent synthetic steps.
Protection of the Amine
The most common method for the introduction of the Boc group is the reaction of the primary amine with di-tert-butyl dicarbonate (Boc)₂O.[4]
Table 1: Common Reagents and Conditions for Boc Protection of Propylamines
| Amine Substrate | Reagents | Solvent | Base | Temperature | Yield | Reference |
| 3-Amino-1-propanol | (Boc)₂O | Dichloromethane | Triethylamine | Room Temp. | High | [5] |
| 3-Aminopropanoic acid | (Boc)₂O | Water/Acetone | - | Room Temp. | >95% | [6] |
| General Amines | (Boc)₂O | THF | - | 40 °C | High | [4] |
| Aniline (for comparison) | (Boc)₂O | Methanol | - | Room Temp. | >95% | [7] |
Stability of the Boc Group
The Boc group is known for its stability towards a wide range of nucleophiles and basic conditions.[8] It is, however, labile to acidic conditions. The presence of a propyl linker does not significantly alter the fundamental stability of the Boc group, which is more profoundly influenced by the electronic nature of the atom to which it is attached (e.g., nitrogen in an amine vs. oxygen in an alcohol).
Thermal deprotection studies have shown that the stability of the N-Boc group follows the general trend: alkyl < aryl < heteroaryl.[9] This suggests that the electronic environment of the nitrogen atom is a more critical determinant of stability than the length of an attached alkyl chain.
Cleavage (Deprotection) of the Boc Group
The removal of the Boc group is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[10]
Table 2: Common Reagents and Conditions for Boc Deprotection
| Protected Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-Boc Amines | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-3 h | High | [4] |
| N-Boc Amines | HCl | Dioxane | Room Temp. | 1-2 h | High | [] |
| N-Boc Alkylamines | - | Methanol (thermal) | 240 °C (flow) | 30 min | 44% | [9] |
| N-Boc Arylamines | - | Methanol (thermal) | 180 °C (flow) | 30 min | ~90% | [9] |
Note: The kinetics of acid-catalyzed N-Boc cleavage can exhibit a second-order dependence on the acid concentration.[11][12]
Experimental Protocols
Protocol 1: Boc Protection of 3-Amino-1-propanol
Objective: To synthesize tert-butyl N-(3-hydroxypropyl)carbamate.
Materials:
-
3-Amino-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[5]
Protocol 2: Acidic Deprotection of a N-Boc-propylamine
Objective: To remove the Boc protecting group from a N-Boc-propylamine derivative.
Materials:
-
N-Boc-propylamine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Dissolve the N-Boc-propylamine derivative (1.0 eq) in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step two to three times.
-
The resulting product is the TFA salt of the deprotected amine.
Mandatory Visualizations
Logical Workflow for Utilizing a Boc-Propyl Moiety
Caption: Synthetic workflow for incorporating a propylamino linker using a Boc-protection strategy.
Experimental Workflow for Boc Protection
Caption: Step-by-step experimental workflow for the N-Boc protection of a primary amine.
Deprotection Mechanism of the Boc Group
Caption: Key steps in the acid-catalyzed deprotection of a N-Boc group.
References
- 1. (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | C12H23NO5 | CID 6992546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Strategies for Cysteine Thiol Group Protection in Peptides
For Researchers, Scientists, and Drug Development Professionals
The unique reactivity of the cysteine thiol group presents both opportunities and challenges in peptide synthesis and drug development. Its propensity for oxidation to form disulfide bridges is crucial for the structural integrity and biological activity of many peptides and proteins. However, this same reactivity necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. This technical guide provides a comprehensive overview of the core strategies for cysteine thiol group protection, with a focus on commonly used protecting groups, their orthogonal removal, and detailed experimental protocols.
The Importance of Cysteine Thiol Protection
The thiol side chain of cysteine is highly nucleophilic and susceptible to a variety of reactions, including alkylation, acylation, and oxidation.[1] During solid-phase peptide synthesis (SPPS), unprotected thiols can lead to undesired side products, such as the formation of incorrect disulfide bonds, reaction with carbocations generated during the cleavage of other protecting groups, and alkylation by scavengers.[2] Therefore, effective protection of the cysteine thiol group is paramount to achieving high yields and purity of the target peptide.
The choice of a suitable protecting group is dictated by several factors, including its stability under the conditions of peptide chain elongation (e.g., basic conditions for Fmoc deprotection), the conditions for its selective removal in the presence of other protecting groups (orthogonality), and its compatibility with the overall synthetic strategy.
Classification of Cysteine Protecting Groups
Cysteine protecting groups are typically classified based on the chemical conditions required for their removal. This classification provides a framework for designing orthogonal protection strategies, which are essential for the regioselective formation of multiple disulfide bonds.[3]
Caption: Classification of Cysteine Protecting Groups.
Commonly Used Cysteine Protecting Groups
A variety of protecting groups have been developed for cysteine, each with its own advantages and disadvantages. The following sections detail some of the most frequently employed groups in peptide synthesis.
Acid-Labile Protecting Groups
These groups are removed by treatment with acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
-
Trityl (Trt): The Trityl group is one of the most commonly used protecting groups for cysteine in Fmoc-based SPPS. It is highly labile to TFA and is typically removed during the final cleavage of the peptide from the resin. To prevent re-attachment of the trityl cation to the deprotected thiol, scavengers such as triisopropylsilane (TIS) are essential.[4] While generally stable to the basic conditions of Fmoc deprotection, some slow cleavage can occur.
-
Methoxytrityl (Mmt): The Methoxytrityl group is significantly more acid-labile than the Trt group and can be selectively removed on-resin using dilute TFA (e.g., 1-2% TFA in dichloromethane).[5] This property makes it highly valuable for orthogonal protection strategies, allowing for on-resin disulfide bond formation or other modifications of the cysteine thiol.
-
tert-Butyl (tBu): The tert-Butyl group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, making it a useful orthogonal protecting group.[5] Its removal requires stronger acidic conditions or treatment with specific reagents like mercury(II) acetate or a combination of trimethylsilyl bromide (TMSBr) and TFA.[6]
Oxidatively and Reductively Cleaved Protecting Groups
-
Acetamidomethyl (Acm): The Acetamidomethyl group is stable to both acidic and basic conditions used in SPPS. It is typically removed by treatment with mercury(II) acetate or by oxidative cleavage with iodine, which simultaneously forms a disulfide bond.[7] The use of heavy metals is a significant drawback of this protecting group.
Quantitative Data on Protecting Group Performance
The selection of an appropriate protecting group is often guided by its stability during synthesis and the efficiency of its removal. The following table summarizes key quantitative data for some of the most common cysteine protecting groups.
| Protecting Group | Deprotection Conditions | Deprotection Time | Yield (%) | Stability Notes |
| Trityl (Trt) | 95% TFA, 2.5% H2O, 2.5% TIS | 2-4 hours | >90 | Slowly cleaved by 1-3% TFA. |
| Methoxytrityl (Mmt) | 1-2% TFA in DCM with TIS | 5 x 10 min | High | Highly acid-labile.[5] |
| tert-Butyl (tBu) | Hg(OAc)2 in TFA; TMSBr/TFA | 3 hours (Hg(OAc)2) | Variable | Stable to TFA and iodine oxidation.[8] |
| Acetamidomethyl (Acm) | Hg(OAc)2, pH 4; I2 in MeOH | 1 hour (Hg(OAc)2) | ~70-90 | Stable to TFA and piperidine.[7] |
Orthogonal Protection Strategies and Signaling Pathways in Drug Development
The concept of "orthogonality" in protecting group chemistry is fundamental to the synthesis of complex peptides with multiple disulfide bonds.[3] Orthogonal protecting groups can be selectively removed in any order without affecting other protecting groups. This allows for the stepwise and regioselective formation of disulfide bridges, which is critical for obtaining the correctly folded and biologically active peptide.
For instance, a peptide with two disulfide bonds can be synthesized using two pairs of cysteines protected with orthogonal groups, such as Trt and Acm, or Mmt and tBu. The first pair of protecting groups is selectively removed, and the disulfide bond is formed. Subsequently, the second pair is deprotected, and the second disulfide bond is formed.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles of orthogonal protection in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide research and drug development. We will explore the strategic use of protecting groups to enable the stepwise assembly of amino acids into complex peptide chains with high fidelity. This guide provides a comprehensive overview of the two major orthogonal strategies, Fmoc/tBu and Boc/Bzl, complete with detailed experimental protocols, quantitative data on protecting group stability, and visual representations of the underlying chemical logic and workflows.
The Core Principle of Orthogonal Protection
In the intricate process of synthesizing a peptide, the various reactive functional groups on the amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2] The essence of an orthogonal protection strategy lies in the use of multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][3] This selective deprotection is paramount for the controlled, stepwise elongation of the peptide chain.
Protecting groups in SPPS can be broadly categorized as follows:
-
Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.
-
Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]
-
Semi-permanent Protecting Groups: These are stable during the chain elongation but can be selectively removed in the presence of permanent protecting groups, allowing for on-resin modifications such as cyclization or branching.[1]
Major Orthogonal Strategies in SPPS
Two primary orthogonal protection schemes dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.
The Fmoc/tBu Strategy: A Mild and Versatile Approach
The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS.[4] It is favored for its mild reaction conditions. This strategy employs the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile protecting groups, primarily derived from tert-butanol, for the permanent protection of amino acid side chains.[1][5] This orthogonality, where one type of group is removed by a base and the other by an acid, is the hallmark of this elegant strategy.[5]
The Boc/Bzl Strategy: The Classic Approach
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed for SPPS. This approach utilizes the acid-labile Boc group for temporary α-amino protection and benzyl-based groups for permanent side-chain protection.[5][6] While not strictly orthogonal, as both types of protecting groups are removed by acid, selectivity is achieved by using different strengths of acid. The Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more robust benzyl-based groups require a much stronger acid, such as hydrofluoric acid (HF), for their removal.[5][7]
Quantitative Data on Protecting Group Stability
The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability of common protecting groups under various conditions encountered in SPPS.
Table 1: Stability of α-Amino Protecting Groups
| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |
| Fmoc | Piperidine | 20% piperidine in DMF, 5-20 min | Stable to acids (TFA, HF) |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 15-30 min | Stable to bases (piperidine) and hydrogenolysis |
Table 2: Stability of Common Side-Chain Protecting Groups (Fmoc/tBu Strategy)
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 95% TFA | Stable |
| Asp, Glu | OtBu (tert-butyl ester) | 95% TFA | Stable |
| Asn, Gln | Trt (Trityl) | 95% TFA | Stable |
| Cys | Trt (Trityl), Acm (Acetamidomethyl) | 95% TFA (Trt); Iodine or Hg(OAc)₂ (Acm) | Stable |
| His | Trt (Trityl) | 95% TFA | Stable |
| Lys | Boc (tert-butyloxycarbonyl) | 95% TFA | Stable |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | 95% TFA | Stable |
| Trp | Boc (tert-butyloxycarbonyl) | 95% TFA | Stable |
Table 3: Stability of Common Side-Chain Protecting Groups (Boc/Bzl Strategy)
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |
| Arg | Tos (Tosyl) | HF | Stable |
| Asp, Glu | OBzl (Benzyl ester) | HF | Stable |
| Cys | 4-MeBzl (4-methylbenzyl) | HF | Stable |
| His | Bom (Benzyloxymethyl) | HF | Stable |
| Lys | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | HF | Stable |
| Ser, Thr, Tyr | Bzl (Benzyl ether) | HF | Stable |
| Trp | For (Formyl) | Piperidine/DMF or HF | Partially labile |
Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.
Fmoc/tBu SPPS Protocols
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected peptide-resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin as described in the HBTU/HOBt protocol.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Boc/Bzl SPPS Protocols
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 15-30 minutes at room temperature with gentle agitation.[8]
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min) and isopropanol (3 x 1 min) to remove the TFA and cleaved Boc group byproducts.
-
Neutralization: Treat the resin with a solution of 5-10% DIPEA in DCM for 2-5 minutes to neutralize the protonated α-amino group.
-
Washing: Wash the resin with DCM (5 x 1 min) to remove excess DIPEA.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM. Allow the mixture to react for 10-15 minutes at 0°C.
-
Filtration: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Coupling: Add the filtered activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Visualization of SPPS Workflows and Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the cyclical nature of SPPS and the decision-making process for selecting a protection strategy.
Caption: Workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.
Caption: Workflow of the Boc/Bzl Solid-Phase Peptide Synthesis Cycle.
Caption: Decision tree for selecting an orthogonal protection strategy in SPPS.
Conclusion
The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis. The ability to selectively deprotect specific functional groups in a predetermined manner allows for the precise construction of complex peptide molecules. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the synthesis, including the nature of the target peptide, the scale of the synthesis, and the presence of sensitive moieties. A thorough understanding of the stability of different protecting groups and the detailed experimental protocols is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry. This guide provides a solid foundation for navigating the intricacies of orthogonal protection in SPPS and achieving successful peptide synthesis outcomes.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. Bot Detection [iris-biotech.de]
- 8. chempep.com [chempep.com]
Solubility Profile of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-S-(3-tert-butoxycarbonylpropyl)-L-cysteine [Fmoc-Cys(tBu-propyl)-OH], a crucial building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its solubility in dimethylformamide (DMF) and other common organic solvents, alongside detailed experimental protocols.
Executive Summary
The solubility of protected amino acids is a critical parameter in the successful synthesis of peptides. While specific quantitative solubility data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is not extensively documented in publicly available literature, this guide consolidates general principles and best practices derived from the broader class of Fmoc-protected amino acids. N,N-Dimethylformamide (DMF) is the most prevalently used solvent for Fmoc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids. Other solvents such as N-methyl-2-pyrrolidone (NMP) and dichloromethane (DCM) also find application, often in solvent mixtures to address specific synthesis challenges like peptide aggregation.
General Solubility of Fmoc-Amino Acids
Fmoc-protected amino acids, including cysteine derivatives, generally exhibit good solubility in polar aprotic solvents, which are standard in peptide synthesis. The choice of solvent is crucial for ensuring efficient coupling reactions and preventing aggregation of the growing peptide chain.[1][]
Table 1: General Solubility and Usage of Common Solvents in Fmoc-SPPS
| Solvent | General Solubility of Fmoc-Amino Acids | Common Usage in Fmoc-SPPS | Key Considerations |
| N,N-Dimethylformamide (DMF) | Excellent | Primary solvent for coupling and washing steps.[1][3] | Can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[1] Use of high-purity, amine-free DMF is essential.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Excellent | Alternative to DMF, often used for difficult couplings due to better solvation.[1] | More expensive than DMF. Some reports suggest Fmoc-amino acids may have greater decomposition over extended periods compared to DMF.[1] |
| Dichloromethane (DCM) | Good | Often used in Boc-chemistry and for washing steps.[1] | Less common as the primary coupling solvent in Fmoc chemistry as it can react with piperidine.[1] May not efficiently solvate growing peptide chains.[1] |
| Dimethyl Sulfoxide (DMSO) | Good (often in mixtures) | Used as a co-solvent to disrupt secondary structures and improve solubility of aggregating peptides. | Should be used with caution for peptides containing free cysteine or methionine due to potential oxidation.[4] |
| Acetonitrile (ACN) | Moderate | Can be used with PEG-based resins, particularly for hindered amino acids.[1] | Not a primary solvent for polystyrene-based resins. |
| Tetrahydrofuran (THF) | Moderate | Reported to be effective with PEG-based resins.[1] | Limited use with standard polystyrene resins. |
Experimental Protocol: Determination of Solubility
Given the absence of specific quantitative data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, an experimental approach is necessary to determine its solubility in a solvent of interest. The following protocol outlines a general method for this determination.
Objective: To determine the approximate solubility of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in a given solvent at a specific temperature.
Materials:
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
-
Solvent of interest (e.g., high-purity DMF)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH to a known volume of the solvent in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC using a calibrated standard curve of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH to determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at that temperature.
-
Figure 1. A flowchart illustrating the experimental workflow for determining the solubility of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
The dissolution of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a critical first step in its incorporation into a growing peptide chain during SPPS. The following diagram illustrates the general logic of this process.
Figure 2. A diagram showing the logical steps for dissolving and coupling Fmoc-Cys(tert-butoxycarbonylpropyl)-OH during solid-phase peptide synthesis.
Conclusion and Recommendations
While quantitative solubility data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH remains to be formally published, the established principles of Fmoc-SPPS provide a strong framework for its effective use.
-
Primary Solvent: High-purity, amine-free DMF is the recommended primary solvent for dissolving Fmoc-Cys(tert-butoxycarbonylpropyl)-OH for use in SPPS.
-
Alternative Solvents: NMP can be considered as an alternative, particularly if solubility issues arise with the growing peptide chain.
-
Co-solvents: For challenging sequences prone to aggregation, the use of co-solvents like DMSO should be approached with an understanding of potential side reactions.
-
Experimental Verification: It is strongly recommended that researchers experimentally determine the solubility of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in their specific solvent systems and at their desired operating temperatures to ensure optimal and reproducible synthesis outcomes.
This guide serves as a foundational resource for professionals working with Fmoc-Cys(tert-butoxycarbonylpropyl)-OH. By understanding the general solubility behaviors and implementing rigorous experimental validation, researchers can confidently and successfully incorporate this valuable building block into their synthetic peptide workflows.
References
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a protected cysteine derivative widely utilized in solid-phase peptide synthesis (SPPS). The strategic application of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the tert-butoxycarbonylpropyl group for the thiol side-chain offers orthogonality, a cornerstone of modern peptide chemistry. This technical guide provides an in-depth analysis of the stability of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and outlines recommended storage conditions to ensure its integrity and performance in peptide synthesis.
Chemical Structure and Properties
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is characterized by two key protective moieties: the base-labile Fmoc group on the α-amino group and the acid-labile tert-butoxycarbonylpropyl group on the sulfur atom of the cysteine side chain. This arrangement allows for the selective deprotection of the N-terminus during peptide chain elongation without affecting the thiol protecting group.
Table 1: Physicochemical Properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₂₆H₃₁NO₆S |
| Molecular Weight | 485.6 g/mol |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol |
Stability Profile
The stability of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is intrinsically linked to the lability of its protecting groups. Understanding the conditions under which these groups are cleaved is paramount for its successful application and storage.
Fmoc Group Stability
The Fmoc group is notoriously susceptible to basic conditions. Its cleavage is a fundamental step in Fmoc-based SPPS, typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Tert-butoxycarbonylpropyl Group Stability
The tert-butoxycarbonylpropyl group, which contains a tert-butyl ester, is stable to the basic conditions used for Fmoc removal. However, it is sensitive to acidic conditions. Cleavage of this group is typically performed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
While specific quantitative stability data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is not extensively published, the known chemical behavior of its constituent protecting groups allows for the prediction of its stability profile.
Table 2: Predicted Stability of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH under Various Conditions
| Condition | Stability of Fmoc Group | Stability of tert-butoxycarbonylpropyl Group | Overall Stability of the Compound |
| Strongly Basic (e.g., piperidine in DMF) | Labile | Stable | Degradation (Fmoc cleavage) |
| Strongly Acidic (e.g., TFA) | Stable | Labile | Degradation (thiol deprotection) |
| Neutral Aqueous Solution | Generally Stable | Generally Stable | Moderate |
| Elevated Temperature | Potential for degradation | Potential for degradation | Reduced |
| Presence of Nucleophiles | Potential for side reactions | Generally Stable | Reduced |
Recommended Storage Conditions
The conflicting information from various suppliers regarding the optimal storage temperature for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH highlights the importance of considering the intended duration of storage.
Table 3: Recommended Storage Conditions for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
| Storage Duration | Recommended Temperature | Additional Conditions |
| Short-term (weeks) | 10°C to 25°C | Keep container well-closed and protected from moisture. |
| Long-term (months to years) | -20°C | Desiccated and under an inert atmosphere (e.g., argon or nitrogen). |
For solutions of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in solvents like DMF or DMSO, it is recommended to store them at -20°C or -80°C and use them within a limited timeframe (e.g., 1-6 months) to minimize degradation.[1] Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Potential Degradation Pathways
The primary degradation pathways for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH involve the cleavage of its protecting groups.
Caption: Potential Degradation Pathways.
Under basic conditions, the Fmoc group is cleaved, yielding the free N-terminal amine. Under acidic conditions, the tert-butoxycarbonylpropyl group is cleaved, leading to the deprotection of the thiol side chain.
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability studies, the following general protocols can be adapted.
Protocol 1: Stability in Solution
-
Prepare a stock solution of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in a relevant solvent (e.g., DMF, DMSO) at a known concentration.
-
Aliquot the solution into several vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points, analyze an aliquot from each condition using High-Performance Liquid Chromatography (HPLC).
-
Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.
Protocol 2: pH Stability
-
Prepare a series of buffer solutions with varying pH values.
-
Add a known amount of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH to each buffer to create solutions of a specific concentration.
-
Incubate the solutions at a constant temperature.
-
At regular intervals, analyze the samples by HPLC to determine the rate of degradation as a function of pH.
Caption: Experimental Workflow for Stability Testing.
Conclusion
Ensuring the stability of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is critical for the successful synthesis of high-quality peptides. By understanding its chemical properties, adhering to recommended storage conditions, and being aware of potential degradation pathways, researchers can maximize the utility of this important building block. For long-term storage, maintaining the compound in its solid form at -20°C under desiccated and inert conditions is the most prudent approach. For short-term use, storage at room temperature in a well-sealed container is acceptable. When in solution, storage at low temperatures and for limited periods is recommended to preserve its integrity.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Cys(tert-butoxycarnylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(tert-butoxycarnylpropyl)-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues into peptide sequences. The strategic selection of protecting groups for the α-amino group (Fmoc) and the cysteine side-chain thiol (tert-butoxycarnylpropyl) allows for orthogonal synthesis strategies, which are critical in the construction of complex peptides, including those with multiple disulfide bonds or other post-translational modifications.
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, readily removed under mild basic conditions, typically with piperidine. This allows for the iterative addition of amino acids to the growing peptide chain without compromising acid-labile side-chain protecting groups. The tert-butoxycarnylpropyl group, protecting the sulfhydryl moiety of cysteine, is a derivative of the tert-butyl (tBu) group. It is stable to the mildly basic conditions used for Fmoc removal and also to the standard trifluoroacetic acid (TFA) cocktails used for cleavage of the completed peptide from the solid support. This stability necessitates a separate, more stringent deprotection step to liberate the free thiol, often involving reagents such as mercury(II) acetate or specialized cocktails with trimethylsilyl bromide (TMSBr). This orthogonality is particularly advantageous for the synthesis of peptides where selective disulfide bond formation is required.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in Fmoc-SPPS.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₂₆H₃₁NO₆S |
| Molecular Weight | 485.59 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at -20°C to 2-8°C, desiccated and protected from light |
Handling Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Ensure adequate ventilation.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the additive (e.g., HOBt, 3-5 equivalents).
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Washing: Once the coupling is complete, wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
-
Drying: Dry the resin under vacuum for subsequent steps.
Protocol 2: Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the peptide from the solid support while retaining the tert-butoxycarnylpropyl protecting group on the cysteine side chain.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Precipitation Solvent: Cold diethyl ether.
-
Solvent for dissolution: Acetonitrile/Water mixture.
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small volume of neat TFA.
-
Precipitation: Slowly add the combined filtrate to a 10-fold excess of cold diethyl ether with gentle stirring.
-
Peptide Collection: A white precipitate of the peptide should form. Allow the peptide to fully precipitate at -20°C for at least 30 minutes.
-
Centrifugation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Deprotection of the Cys(tert-butoxycarnylpropyl) Side Chain
The tert-butoxycarnylpropyl group is stable to standard TFA cleavage conditions. Its removal requires specific and harsher conditions.
Method A: Mercury(II) Acetate Treatment
Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for heavy metal waste disposal.
Materials:
-
Cys(tert-butoxycarnylpropyl)-containing peptide
-
Mercury(II) acetate (Hg(OAc)₂)
-
Aqueous acetic acid (10%)
-
β-mercaptoethanol
-
RP-HPLC system for purification
Procedure:
-
Dissolution: Dissolve the purified peptide in 10% aqueous acetic acid.
-
Mercury(II) Acetate Addition: Add a 10-fold molar excess of Hg(OAc)₂ to the peptide solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Thiol Scavenging: Add a large excess of β-mercaptoethanol to the reaction mixture to precipitate the mercury salts and cleave the mercury-sulfur bond.
-
Precipitate Removal: Centrifuge the mixture to pellet the precipitate.
-
Purification: Purify the supernatant containing the deprotected peptide by RP-HPLC.
Method B: TMSBr-Thioanisole/TFA Treatment
This method is an alternative to using heavy metals.
Materials:
-
Cys(tert-butoxycarnylpropyl)-containing peptide
-
Trimethylsilyl bromide (TMSBr)
-
Thioanisole
-
Trifluoroacetic acid (TFA)
-
1,2-Ethanedithiol (EDT) as a scavenger
-
Cold diethyl ether
Procedure:
-
Cocktail Preparation: Prepare a cleavage cocktail of 1M TMSBr-thioanisole in TFA, with the addition of EDT as a scavenger.
-
Reaction: Treat the protected peptide with this cocktail at room temperature for 30-60 minutes.
-
Precipitation: Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.
-
Purification: Collect the precipitated peptide and purify by RP-HPLC.
Comparative Data on Cysteine Derivatives
| Fmoc-Cysteine Derivative | Coupling Conditions | % Racemization (D-Cys formation) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [2][3] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [2][3] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [2][3] |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0% | [3] |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 1.2% | [3] |
This data highlights that the choice of coupling reagents and the nature of the side-chain protecting group can significantly impact the degree of racemization. It is generally recommended to use coupling conditions that do not involve a strong base for the activation of Fmoc-Cys derivatives to minimize this side reaction.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy in SPPS.
References
Standard Protocol for Incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the incorporation of the non-standard amino acid derivative, Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Cysteine residues are crucial for the structural and functional integrity of many peptides and proteins, primarily through the formation of disulfide bridges. The use of a tert-butoxycarbonylpropyl protecting group on the thiol side chain offers an acid-labile protection strategy. This protocol outlines the recommended coupling, deprotection, and cleavage procedures to ensure high coupling efficiency and minimize common side reactions, particularly racemization.
Properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
| Property | Value |
| Molecular Formula | C₂₆H₃₁NO₆S |
| Molecular Weight | 485.59 g/mol |
| Appearance | White to off-white powder |
| Thiol Protecting Group | tert-butoxycarbonylpropyl |
| N-alpha Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage of Thiol Protecting Group | Acid-labile (cleaved by Trifluoroacetic Acid) |
Key Considerations for Incorporating Cysteine Derivatives in SPPS
The incorporation of cysteine derivatives in SPPS requires careful consideration to avoid side reactions. The most significant challenge is the propensity for racemization at the α-carbon during the coupling step, especially when using standard base-mediated activation methods with phosphonium or uronium reagents like HBTU or HATU.[1][2] The bulkiness of the side-chain protecting group can also influence coupling efficiency.
Experimental Protocols
Materials and Reagents
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
-
Base (for neutralization):
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Fmoc-Deprotection Solution:
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Washing Solvents:
-
DMF, DCM, Isopropanol (IPA)
-
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA) (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Precipitation/Washing Solvent:
-
Cold diethyl ether
-
Recommended Coupling Protocol (to minimize racemization)
This protocol utilizes DIC/HOBt (or DIC/Oxyma) for activation, which is known to suppress racemization of cysteine derivatives.[3]
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (3 eq.), HOBt (or Oxyma) (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored using a qualitative ninhydrin test.[4]
-
-
Washing: Wash the resin with DMF (5x), IPA (3x), and DCM (3x) to remove excess reagents and byproducts.
Standard Fmoc-Deprotection Protocol
The Fmoc group is removed using a solution of 20% piperidine in DMF as described in the coupling protocol.
Cleavage and Deprotection of the Peptide from the Resin
The tert-butoxycarbonylpropyl protecting group is a tert-butyl ester derivative and is expected to be cleaved under strong acidic conditions, similar to other tert-butyl based protecting groups.[3][5] Reagent K is a standard cleavage cocktail suitable for peptides containing sensitive residues like cysteine.[6]
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Cleavage:
-
Add the pre-chilled cleavage cocktail (Reagent K) to the dried resin (10 mL per 0.1 mmol of resin substitution).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation and Purification:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3x).
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Racemization of Cysteine Derivatives with Different Coupling Reagents
The choice of coupling reagent significantly impacts the degree of racemization of cysteine residues. The following table summarizes the percentage of D-Cys formation for different S-protected cysteine derivatives with various coupling reagents.
| S-Protecting Group | Coupling Reagent/Base | % D-Cys Formation | Reference |
| Trityl (Trt) | HBTU/DIPEA | 5-33% | [2] |
| Trityl (Trt) | DIPCDI/HOBt | <1% | [2] |
| Trityl (Trt) | HBTU/TMP | Low | [2] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74% | [7] |
| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3% | [7] |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8% | [7] |
This data suggests that using carbodiimide-based activators like DIC with additives such as HOBt or Oxyma Pure is crucial for minimizing racemization when incorporating cysteine derivatives.
Coupling Efficiency of Bulky Amino Acids
Visualizations
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Coupling of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For researchers, scientists, and drug development professionals, the successful incorporation of non-standard amino acids is a critical step in the synthesis of novel peptides. This document provides detailed application notes and protocols for the optimal coupling of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a sterically hindered cysteine derivative, during solid-phase peptide synthesis (SPPS).
Introduction
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH presents a unique challenge in SPPS due to the steric hindrance caused by the bulky tert-butoxycarbonylpropyl protecting group on the sulfur atom. This hindrance can lead to incomplete coupling reactions, lower yields, and increased risk of side reactions. Standard coupling protocols may not be sufficient to achieve high efficiency. Therefore, optimized conditions, including the use of potent coupling reagents and careful control of reaction parameters, are essential for successful incorporation of this amino acid.
Potential challenges during the coupling of sterically hindered amino acids include racemization and the formation of by-products. For cysteine derivatives, β-elimination can be a significant side reaction, especially when using a base. Careful selection of the coupling method and base is crucial to minimize these unwanted reactions.
Recommended Coupling Reagents and Conditions
For sterically hindered amino acids like Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, the choice of coupling reagent is critical. The following table summarizes recommended reagents and conditions based on their effectiveness in similar challenging couplings.
| Coupling Reagent | Additive | Base | Solvent | Temperature | Time | Key Considerations |
| HATU | HOAt | DIPEA or sym-Collidine | DMF or NMP | Room Temp. to 50°C | 1 - 4 hours | Highly efficient for hindered amino acids. sym-Collidine is recommended to minimize racemization.[1] |
| HCTU | - | DIPEA or sym-Collidine | DMF or NMP | Room Temp. to 50°C | 1 - 4 hours | Similar to HATU, offers high coupling efficiency. |
| COMU | - | DIPEA or sym-Collidine | DMF or NMP | Room Temp. to 50°C | 1 - 4 hours | A safer alternative to HATU/HBTU with comparable efficiency.[1] |
| DIC/Oxyma Pure | Oxyma Pure | - | DMF or NMP | Room Temp. | 2 - 12 hours | A carbodiimide-based method known for low racemization.[2][3] |
| PyBOP | - | DIPEA or NMM | DMF or NMP | Room Temp. | 1 - 4 hours | Effective for hindered couplings, but may cause racemization with sensitive amino acids. |
Note: DIPEA (N,N-Diisopropylethylamine) is a commonly used base, but for cysteine-containing amino acids, a weaker base like sym-collidine is often preferred to reduce the risk of racemization.[1] NMM (N-Methylmorpholine) can also be used. The use of microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency for hindered amino acids.[2]
Experimental Protocols
The following protocols are recommended for the coupling of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH. These are general guidelines and may require optimization based on the specific peptide sequence and solid support used.
Manual Solid-Phase Peptide Synthesis Protocol
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base (e.g., DIPEA or sym-collidine, 6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin with DMF (5x) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.
Microwave-Assisted Solid-Phase Peptide Synthesis Protocol
Microwave-assisted SPPS can significantly enhance the coupling efficiency of hindered amino acids.[2]
Procedure:
-
Follow the same preparation steps as the manual protocol.
-
Place the reaction vessel containing the resin and the pre-activated amino acid solution in a microwave peptide synthesizer.
-
Perform the coupling reaction at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 5-15 minutes).
-
Follow the standard washing and deprotection steps.
Potential Side Reactions and Mitigation Strategies
The coupling of cysteine derivatives can be prone to specific side reactions. Understanding and mitigating these is crucial for obtaining a high-purity final product.
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon. Cysteine is particularly susceptible to base-catalyzed racemization. | Use a weaker base like sym-collidine instead of DIPEA.[1] Employ coupling reagents known for low racemization, such as DIC/Oxyma Pure.[3] Minimize pre-activation time. |
| β-Elimination | Base-catalyzed elimination of the thiol protecting group to form a dehydroalanine intermediate, which can then react with piperidine.[4] | Use a less bulky and more stable protecting group if possible. Minimize exposure to strong bases and use milder deprotection conditions if the sequence allows. |
| Incomplete Coupling | Due to the steric hindrance of the protecting group. | Use potent coupling reagents like HATU or HCTU.[1] Increase the excess of amino acid and coupling reagents. Employ double coupling or microwave-assisted synthesis.[2] |
Visualizations
General Workflow for Fmoc-SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Coupling Reaction Signaling Pathway
Caption: Simplified mechanism of amino acid activation and peptide bond formation in SPPS.
References
Application of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH for Directed Disulfide Bond Formation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. The precise and controlled formation of these bonds is a significant challenge in synthetic peptide and protein chemistry. Directed, or regioselective, disulfide bond formation is essential for synthesizing complex peptides with multiple disulfide bridges, ensuring the correct connectivity and, consequently, the desired three-dimensional structure and function. This is achieved through the use of orthogonally protected cysteine residues, which can be selectively deprotected and oxidized in a stepwise manner.[1][2][3]
This application note details the use of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH , a specialized cysteine derivative, for the directed formation of disulfide bonds in solid-phase peptide synthesis (SPPS). The S-tert-butoxycarbonylpropyl protecting group offers a unique orthogonality that allows for its selective removal under specific conditions, leaving other cysteine protecting groups intact.
The Reagent: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is an N-α-Fmoc protected L-cysteine derivative where the thiol group of the side chain is protected by a 3-(tert-butoxycarbonyl)propyl group.
Chemical Structure:
Key Properties:
| Property | Value |
| CAS Number | 102971-73-3[4] |
| Molecular Formula | C26H31NO6S[4][5] |
| Molecular Weight | 485.59 g/mol [4][5] |
The tert-butoxycarbonylpropyl group is an ester-containing moiety. Its removal is typically achieved through base-mediated hydrolysis (saponification), which offers orthogonality to the acid-labile (e.g., Trt, Boc, tBu) and base-labile (Fmoc) protecting groups commonly used in peptide synthesis.[2][3]
Principle of Directed Disulfide Bond Formation
The strategy for directed disulfide bond formation relies on a set of orthogonal cysteine protecting groups that can be removed under distinct chemical conditions. A typical workflow involves:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using Fmoc chemistry. Cysteine residues that will form specific disulfide bonds are incorporated with different protecting groups (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(tert-butoxycarbonylpropyl)-OH).
-
Selective Deprotection (First Pair): The first pair of cysteine residues is deprotected by removing their specific protecting groups.
-
First Disulfide Bond Formation: The newly freed thiol groups are oxidized to form the first disulfide bond.
-
Selective Deprotection (Second Pair): The second pair of cysteine residues is deprotected using a different set of chemical conditions that do not affect the first disulfide bond or the remaining protected cysteines.
-
Second Disulfide Bond Formation: The second pair of thiols is oxidized to form the second disulfide bond.
-
Global Deprotection and Cleavage: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
The use of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH fits into this workflow by providing a cysteine derivative whose protecting group is removable under basic conditions that are orthogonal to the acidic removal of groups like Trityl (Trt) or tert-Butyl (tBu), and the piperidine treatment for Fmoc removal.
Experimental Workflow & Protocols
This section provides a detailed protocol for the synthesis of a hypothetical peptide with two disulfide bonds using an orthogonal protection strategy involving Fmoc-Cys(Trt)-OH and Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
The linear peptide is synthesized on a rink amide resin following standard Fmoc-SPPS protocols.[6][7]
-
Resin: Rink Amide resin.
-
Deprotection of Fmoc group: 20% piperidine in DMF (1 x 1 min, 1 x 7 min).[8]
-
Amino Acid Coupling: 3 equivalents of Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of OxymaPure in DMF for 30-40 minutes.[8]
-
Monitoring: Kaiser test to monitor the completion of coupling reactions.[7]
-
Washes: After deprotection and coupling steps, the resin is washed with DMF and DCM.
First Disulfide Bond Formation (Cys(tert-butoxycarbonylpropyl) pair)
Protocol:
-
Resin Preparation: After synthesis of the linear peptide, the resin is thoroughly washed with DMF and then with DCM and dried under vacuum.
-
Selective Deprotection of S-tert-butoxycarbonylpropyl group:
-
Swell the resin in DMF.
-
Treat the resin with a solution of 1 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
On-resin Oxidation:
-
Swell the resin in DMF.
-
Add a solution of 0.1 M iodine in DMF until a persistent brown color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM.
-
Second Disulfide Bond Formation (Cys(Trt) pair) and Cleavage
Protocol:
-
Cleavage and Global Deprotection:
-
The peptide-resin is treated with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.[7] This step simultaneously removes the Trt groups from the second pair of cysteines.
-
The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether.
-
-
Oxidation of the Second Pair:
-
Dissolve the crude linear peptide (with one pre-formed disulfide bond) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution open to the air or use an oxidizing agent like potassium ferricyanide or dimethyl sulfoxide (DMSO) to facilitate disulfide bond formation.
-
Monitor the reaction by HPLC.
-
-
Purification:
-
Purify the final bicyclic peptide by preparative reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
Data Presentation
The following table summarizes typical yields for the synthesis of a bicyclic conotoxin using an orthogonal protection strategy. While specific data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is not extensively published, the yields are representative of similar multi-disulfide bond syntheses.
| Step | Product | Typical Yield (%) |
| SPPS | Linear Peptide on Resin | >95% (crude) |
| First Disulfide Bond | Monocyclic Peptide on Resin | 70-80% |
| Cleavage | Monocyclic Peptide (crude) | 60-70% |
| Second Disulfide Bond | Bicyclic Peptide (crude) | 50-60% |
| Purification | Final Bicyclic Peptide | 20-30%[7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for directed disulfide bond formation.
Orthogonal Deprotection Scheme
Caption: Orthogonal deprotection and oxidation strategy.
Conclusion
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a valuable reagent for the synthesis of complex peptides containing multiple, defined disulfide bonds. The base-lability of the S-tert-butoxycarbonylpropyl group provides a useful level of orthogonality with commonly used acid-labile protecting groups. This enables a directed and stepwise approach to disulfide bond formation, which is critical for obtaining the correctly folded and biologically active peptide. The protocols and workflows described herein provide a framework for the successful application of this reagent in peptide and protein chemistry.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FMOC-CYS(STBU)-OH synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Modern Drug Discovery and Development
For Immediate Release
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, a specialized amino acid derivative, is emerging as a critical building block in the synthesis of complex peptide-based therapeutics. Its unique structural features offer significant advantages in solid-phase peptide synthesis (SPPS), enabling the development of next-generation drugs, including constrained peptides, antibody-drug conjugates (ADCs), and targeted protein degraders. These application notes provide an in-depth overview of its utility, comparative data, and detailed protocols for researchers and drug development professionals.
Application Notes
Introduction to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a cysteine derivative where the alpha-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the thiol side-chain is protected by a tert-butoxycarbonylpropyl group. This dual-protection scheme is highly advantageous in Fmoc-based SPPS. The Fmoc group is readily removed by a mild base, typically piperidine, allowing for sequential peptide chain elongation. The tert-butoxycarbonylpropyl protecting group on the cysteine thiol is stable to these basic conditions but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), providing an orthogonal protection strategy. This orthogonality is crucial for the synthesis of complex peptides where precise control over side-chain modifications is required.
Key Applications in Drug Discovery
-
Structurally Constrained Peptides: The ability to selectively deprotect the cysteine thiol allows for the site-specific formation of disulfide bonds, leading to cyclic peptides.[1] Cyclization is a key strategy to enhance the metabolic stability, binding affinity, and bioavailability of peptide drugs by constraining them into a bioactive conformation.
-
Antibody-Drug Conjugates (ADCs): The deprotected thiol group of the cysteine residue serves as a nucleophilic handle for the conjugation of cytotoxic payloads to monoclonal antibodies.[2] This site-specific conjugation ensures a homogenous drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs, leading to improved therapeutic efficacy and reduced off-target toxicity.
-
Targeted Protein Degradation (PROTACs): In the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins, this modified cysteine can be incorporated into the peptide-based linker or ligand components. The thiol group can be used for conjugation to the E3 ligase ligand or the target protein binder.
-
Peptide-Based Biomaterials: The versatile reactivity of the cysteine thiol facilitates the conjugation of peptides to polymers and other materials for the development of novel biomaterials with applications in drug delivery and tissue engineering.
Advantages of the Tert-butoxycarbonylpropyl Protecting Group
The tert-butoxycarbonylpropyl group offers several advantages over other common cysteine thiol protecting groups:
-
Orthogonal Deprotection: It is stable to the basic conditions used for Fmoc group removal, allowing for a clean and stepwise peptide synthesis. Its removal with acid allows for selective deprotection without affecting other acid-labile protecting groups like tert-butyl (tBu) on other amino acids.[2]
-
Enhanced Solubility: The presence of the tert-butoxycarbonylpropyl group can improve the solubility of the protected amino acid and the growing peptide chain in organic solvents commonly used in SPPS.[2]
-
Reduced Side Reactions: Compared to the commonly used trityl (Trt) group, the tert-butoxycarbonylpropyl group can help in minimizing certain side reactions. While cysteine residues, in general, are prone to racemization during coupling, the choice of protecting group and coupling conditions is critical.[1]
Quantitative Data
| Fmoc-Cys Derivative | Coupling Reagent | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | HBTU/DIEA | 5-33% (with pre-activation) | [3] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% | |
| Fmoc-Cys(MBom)-OH | Phosphonium/Uronium reagents | 0.4% | [4] |
This table illustrates that coupling reagents and protecting groups have a substantial effect on cysteine racemization. It is generally recommended to use milder coupling conditions, such as those involving carbodiimides with additives like Oxyma, and to avoid pre-activation steps when incorporating cysteine residues to minimize racemization.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
This protocol outlines the manual synthesis of a peptide containing a Cys(tert-butoxycarbonylpropyl) residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Cys(tert-butoxycarbonylpropyl)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®
-
Capping solution: Acetic anhydride/Pyridine/DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with the capping solution for 30 minutes.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of the cysteine residue, use Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in the coupling step.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the tert-butoxycarbonylpropyl and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Disulfide Bond Formation
This protocol describes the formation of a disulfide bridge after selective deprotection of the cysteine thiol groups. This protocol assumes the synthesis of a peptide with two cysteine residues protected with an acid-labile group like tert-butoxycarbonylpropyl.
Materials:
-
Peptide-resin with two Cys(tert-butoxycarbonylpropyl) residues
-
Trifluoroacetic acid (TFA) solution (1% in DCM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Iodine solution (10 eq. in DMF)
Procedure:
-
Selective Deprotection: Treat the peptide-resin with 1% TFA in DCM for 2 hours to selectively remove the tert-butoxycarbonylpropyl groups from the cysteine residues.
-
Washing: Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove the cleavage reagents.
-
Oxidation: Add the iodine solution to the resin and agitate for 1-2 hours at room temperature. Monitor the reaction for the disappearance of free thiols using the Ellman's test.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess iodine.
-
Cleavage: Cleave the cyclized peptide from the resin using the standard cleavage cocktail as described in Protocol 1, step 7.
-
Purification: Purify the cyclic peptide by RP-HPLC.
Visualizations
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH () for sale [vulcanchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Protein Engineering and Modification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a cysteine derivative designed for use in solid-phase peptide synthesis (SPPS) to introduce a selectively cleavable handle for protein engineering and modification.[1][2][3][4][5] Its unique structure, featuring an N-terminal Fmoc group and a thiol-protecting group with a terminal tert-butoxycarbonyl (Boc) moiety, offers researchers a versatile tool for advanced bioconjugation strategies.
The key feature of this reagent is its orthogonality in deprotection. The Fmoc group is labile to basic conditions (e.g., piperidine), allowing for its removal during standard Fmoc-SPPS cycles without affecting the S-tert-butoxycarbonylpropyl group.[3][6][7] Conversely, the tert-butoxycarbonylpropyl group is designed to be stable to the basic conditions of Fmoc deprotection and is reported to be resistant to standard trifluoroacetic acid (TFA) cleavage conditions used for removing many other side-chain protecting groups and cleaving the peptide from the resin.[3] This allows for the synthesis of a fully assembled peptide with a selectively protected cysteine residue.
The S-tert-butoxycarbonylpropyl group can be viewed as a masked carboxyl group. Once the peptide is synthesized and other protecting groups are removed, the Boc group on the cysteine side chain can be cleaved under specific acidic conditions to reveal a free carboxylic acid. This newly introduced carboxyl group can then be used as a specific site for:
-
Bioconjugation: Attachment of labels (fluorescent dyes, biotin), polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
-
Peptide Cyclization: Formation of a lactam bridge with a free amine group elsewhere in the peptide sequence.
-
Surface Immobilization: Covalent attachment of the peptide to a solid support or surface.
-
Dendrimer Construction: Building block for the synthesis of peptide dendrimers.
The propyl linker provides spatial separation between the peptide backbone and the reactive carboxyl group, which can be advantageous in minimizing steric hindrance during subsequent conjugation reactions.
Data Presentation: Comparison of Cysteine S-Protecting Groups
The selection of an appropriate cysteine protecting group is critical in peptide synthesis and protein modification. The following table provides a comparison of commonly used S-protecting groups and their deprotection conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Fmoc/tBu Strategy | Key Features |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA), TFA/TIS | Yes | Commonly used, acid labile.[8][9] |
| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA), Hg(II) acetate | No (cleaved with tBu side chains) | Stable to TFA.[10][11] |
| Acetamidomethyl | Acm | Hg(II) acetate, Ag(I) salts, Iodine | Yes | Stable to acids and bases.[12] |
| Diphenylmethyl | Dpm | Strong acid (e.g., 95% TFA) | Yes | More stable to acid than Trt.[13] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 0.5-1% TFA) | Yes | Highly acid-labile.[9] |
| Tetrahydropyranyl | Thp | Acid (e.g., TFA/water/TIS) | Yes | Reduces racemization compared to Trt.[8] |
| tert-Butoxycarbonylpropyl | Boc-propyl | Specific strong acid conditions (to be determined empirically) | Yes | Introduces a cleavable carboxyl handle. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH into a Peptide Sequence using Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing a Cys(tert-butoxycarbonylpropyl) residue.
Materials:
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (of the resin):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (C-terminal):
-
Dissolve the first Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation (subsequent amino acids):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple the next Fmoc-amino acid as described in step 3.
-
-
Incorporation of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH:
-
Follow the general chain elongation procedure (step 4) using Fmoc-Cys(tert-butoxycarbonylpropyl)-OH as the amino acid to be coupled.
-
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection (excluding S-tert-butoxycarbonylpropyl):
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the peptide by reverse-phase HPLC.
Protocol 2: Selective Deprotection of the S-(tert-butoxycarbonylpropyl) Group
Note: The optimal conditions for the cleavage of the S-(tert-butoxycarbonylpropyl) group may require empirical determination as specific literature data is scarce. The following protocol is a suggested starting point based on the chemistry of tert-butyl esters.
Materials:
-
Purified peptide containing Cys(tert-butoxycarbonylpropyl)
-
Strong acid (e.g., neat TFA, or a solution of TFA in DCM)
-
Scavengers (e.g., TIS, if other acid-labile groups are present and their removal is desired)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Trial Deprotection: It is highly recommended to perform small-scale trial reactions to determine the optimal deprotection conditions (acid concentration, time, and temperature).
-
Dissolution: Dissolve the purified peptide in the chosen strong acid solution. A starting point could be 95% TFA in water.
-
Incubation: Incubate the reaction mixture at room temperature. Monitor the reaction progress by HPLC-MS to track the disappearance of the starting material and the appearance of the deprotected product. The reaction time could range from 1 to several hours.
-
Work-up: Once the reaction is complete, remove the acid by rotary evaporation or by precipitation in cold diethyl ether as described in Protocol 1, step 7.
-
Purification: Purify the final deprotected peptide by reverse-phase HPLC.
Mandatory Visualizations
Diagram 1: Structure and Orthogonal Deprotection
Caption: Orthogonal deprotection of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Diagram 2: Experimental Workflow in SPPS
Caption: Workflow for peptide synthesis with Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Diagram 3: Application in Site-Specific Modification
Caption: Site-specific labeling via the deprotected carboxyl group.
References
- 1. Fmoc-Cys(3-(t-butoxycarbonyl)-propyl)-OH | 102971-73-3 | FF157403 [biosynth.com]
- 2. Buy Amino Acids and Derivatives | Research Chemicals - Building Blocks Products | Biosynth [biosynth.com]
- 3. Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH () for sale [vulcanchem.com]
- 4. Cyclic Peptides 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 相关内容暂不可用 [sigmaaldrich.com]
Application Notes and Protocols: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Bioconjugation and Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in the synthesis of cysteine-containing peptides and their subsequent application in bioconjugation and labeling studies. This derivative offers a unique approach to site-specific modification of peptides and proteins, crucial for the development of targeted therapeutics, diagnostic agents, and research tools.
Introduction
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino group and a tert-butoxycarbonylpropyl group protecting the thiol side chain of cysteine. This dual protection scheme allows for the precise incorporation of a cysteine residue into a peptide sequence. The Fmoc group is base-labile and is removed at each step of peptide elongation, while the tert-butoxycarbonylpropyl group is acid-labile, providing an orthogonal protection strategy. This allows for the selective deprotection of the cysteine thiol group after peptide synthesis, making it available for site-specific bioconjugation.
The primary advantage of using Fmoc-Cys(tert-butoxycarbonylpropyl)-OH lies in the ability to synthesize a peptide with a latent reactive cysteine. The bulky and stable protecting group on the thiol minimizes side reactions during peptide synthesis. Post-synthesis, the selective removal of the tert-butoxycarbonylpropyl group unmasks the highly nucleophilic thiol, which can then be targeted for conjugation with a variety of molecules, including fluorescent dyes, small molecule drugs, or larger biomolecules.
Key Applications
-
Site-Specific Labeling: Introduction of a single cysteine residue at a defined position in a peptide or protein allows for precise attachment of a fluorescent probe or tag for imaging and tracking studies.
-
Peptide-Drug Conjugates (PDCs): Covalent attachment of a cytotoxic drug to a targeting peptide creates a potent therapeutic agent with enhanced specificity for cancer cells or other diseased tissues.
-
PEGylation: Modification of therapeutic peptides with polyethylene glycol (PEG) can improve their pharmacokinetic properties, such as increasing half-life and reducing immunogenicity.
-
Surface Immobilization: Peptides containing a reactive cysteine can be immobilized on various surfaces for applications in biosensors and diagnostics.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
This protocol outlines the manual synthesis of a peptide containing a Cys(tert-butoxycarbonylpropyl) residue.
Materials:
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 equivalents to the resin loading) in DMF.
-
Add DIC (3 eq.) and Oxyma Pure (3 eq.).
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Fmoc-Cys(tert-butoxycarbonylpropyl)-OH at the desired position.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally with diethyl ether (3x). Dry the resin under vacuum.
Cleavage and Deprotection of the Peptide
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tert-butoxycarbonylpropyl and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Incubation: Gently shake the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether (2x).
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.
Bioconjugation with a Maleimide-Functionalized Dye
This protocol details the labeling of the deprotected cysteine-containing peptide with a fluorescent dye. Cysteine bioconjugation with maleimides is a widely used and efficient method.[1][2]
Materials:
-
Purified, lyophilized peptide with a free cysteine thiol
-
Maleimide-functionalized fluorescent dye (e.g., Maleimide-PEG4-Fluorescein)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in PBS to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfides (Optional but Recommended): Add a 10-fold molar excess of TCEP to the peptide solution to ensure the cysteine thiol is in its reduced, reactive state. Incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dye stock solution to the peptide solution.
-
Incubation: Gently mix and incubate the reaction in the dark at room temperature for 2 hours or at 4°C overnight.
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol such as β-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM and incubate for 30 minutes.
-
Purification of the Conjugate: Remove excess, unreacted dye and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or by RP-HPLC.
-
Characterization: Confirm successful conjugation by mass spectrometry (observing an increase in mass corresponding to the dye) and UV-Vis spectroscopy (observing the absorbance spectrum of the dye).
Quantitative Data
The efficiency of bioconjugation reactions can be influenced by several factors including pH, temperature, and the specific reactants. The following table summarizes representative reaction rates for common cysteine bioconjugation chemistries.
| Bioconjugation Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Iodoacetamide | ~0.6 | A classic, reliable method, though relatively slow.[2] |
| Maleimide | 10 - 40.2 | Fast and efficient, widely used for cysteine labeling.[2] |
| Activated Acrylate | ~40.2 | Offers reactivity comparable to maleimides.[2] |
| Organometallic Au(III) Reagents | > 100 | Represents a class of very fast bioconjugation reagents.[3] |
Table 1: Representative second-order rate constants for various cysteine bioconjugation reactions. Data are compiled from published literature and serve as a general guide.
Visualizations
Figure 1: Experimental workflow from peptide synthesis to bioconjugation.
References
Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Fmoc/tBu Strategy
The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the routine assembly of peptides and the synthesis of increasingly complex targets.[1][2] Developed as a milder alternative to the Boc/Bzl strategy, its success lies in its orthogonal protection scheme.[3] This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile protecting groups, typically derived from tert-butyl (tBu), for the semi-permanent protection of amino acid side chains.[4][5]
The key advantage of this orthogonality is that the repetitive Nα-deprotection is performed under mild basic conditions (e.g., piperidine), while the final cleavage from the solid support and removal of all side-chain protecting groups occurs in a single step using a moderately strong acid (e.g., trifluoroacetic acid, TFA).[6][7] This minimizes exposure of the growing peptide chain to harsh acidic conditions at each cycle, making the strategy highly compatible with acid-sensitive residues and post-translational modifications (PTMs).[8][9][10][]
Caption: High-level workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Core Components of the Fmoc/tBu Strategy
Successful synthesis relies on the appropriate selection of resins, protecting groups, and reagents.
2.1 Solid Supports (Resins) The choice of resin dictates the C-terminal functionality of the final peptide and influences the conditions required for cleavage.
| Resin Type | Linker | Cleavage Condition | C-Terminal | Primary Use |
| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Acid | Standard synthesis of peptide acids. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | 1-5% TFA in DCM | Acid | Synthesis of fully protected peptide fragments; minimizes diketopiperazine formation.[8] |
| Rink Amide Resin | Fmoc-protected amino-xanthenyl | 95% TFA | Amide | Standard synthesis of peptide amides.[8][12] |
| Sieber Amide Resin | Xanthenyl | 95% TFA | Amide | Synthesis of peptide amides, particularly useful for protected fragments.[12] |
2.2 Protecting Groups The orthogonal nature of the Fmoc/tBu strategy is defined by its protecting groups.
-
α-Amino Protection: The Fmoc group is used universally for temporary Nα-protection. It is stable to acids but is quantitatively removed by a secondary amine, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][13]
-
Side-Chain Protection: Side-chain functional groups are protected with acid-labile groups, primarily based on tert-butyl (tBu) . These groups are stable to the basic conditions of Fmoc removal but are cleaved by TFA during the final step.[5]
Table of Common Amino Acids and Their Side-Chain Protecting Groups:
| Amino Acid | 3-Letter Code | Side-Chain Protecting Group |
|---|---|---|
| Arginine | Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Aspartic Acid | Asp | OtBu (tert-butyl ester) |
| Cysteine | Cys | Trt (Trityl), Acm (Acetamidomethyl) |
| Glutamic Acid | Glu | OtBu (tert-butyl ester) |
| Histidine | His | Trt (Trityl) |
| Lysine | Lys | Boc (tert-butyloxycarbonyl) |
| Serine | Ser | tBu (tert-butyl ether) |
| Threonine | Thr | tBu (tert-butyl ether) |
| Tryptophan | Trp | Boc (tert-butyloxycarbonyl) |
| Tyrosine | Tyr | tBu (tert-butyl ether) |
| Asparagine | Asn | Trt (Trityl) |
| Glutamine | Gln | Trt (Trityl) |
2.3 Reagents
-
Coupling (Activating) Reagents: These reagents activate the C-terminal carboxyl group of the incoming Fmoc-amino acid to form a reactive species that readily forms a peptide bond with the free N-terminal amine of the resin-bound peptide. Common classes include carbodiimides (e.g., DIC) and aminium/uronium salts (e.g., HBTU, HATU).[3][7] The addition of a base such as N,N-diisopropylethylamine (DIEA) is often required.
-
Deprotection Reagents: A solution of 20-40% piperidine in DMF is the standard for Fmoc removal.[14]
-
Cleavage Cocktails: The final step uses a strong acid, typically trifluoroacetic acid (TFA) , to cleave the peptide from the resin and remove the side-chain protecting groups. This is done in the presence of "scavengers" to quench the reactive cationic species generated during deprotection, preventing side reactions. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) , where TIS (triisopropylsilane) is the scavenger.
Standard Protocol for Fmoc/tBu SPPS
The synthesis of a peptide is an iterative process involving repeated cycles of deprotection, washing, and coupling.
Caption: The iterative cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy.
3.1 Detailed Protocol: Single Synthesis Cycle
This protocol is for a manual synthesis on a 0.1 mmol scale.
-
Resin Preparation (First Amino Acid):
-
Place 0.1 mmol of the appropriate Fmoc-amino acid-loaded resin in a reaction vessel.
-
Swell the resin in DMF (5-10 mL) for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution. (The UV absorbance of the drained solution can be measured to quantify Fmoc removal).[1]
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Wash with isopropanol (IPA) (2 x 10 mL) and again with DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid. Dissolve Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq.) and vortex for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. A positive result (blue beads) indicates free amines are present and the coupling step should be repeated.[13]
-
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Typical SPPS Cycle Parameters (0.1 mmol scale):
| Step | Reagent/Solvent | Volume | Duration | Equivalents (relative to resin loading) |
|---|---|---|---|---|
| Swelling | DMF | 10 mL | 30 min | - |
| Deprotection | 20% Piperidine/DMF | 5 mL | 2 x 10 min | - |
| Coupling | Fmoc-AA | - | 1-2 hr | 4 eq. |
| HBTU/HOBt | - | 1-2 hr | 3.8 eq. / 4 eq. | |
| DIEA | - | 1-2 hr | 8 eq. |
| Washing | DMF | 10 mL | ~1 min/wash | - |
Application Notes for Complex Peptide Synthesis
Synthesizing complex peptides—such as long, hydrophobic, or modified sequences—presents unique challenges that require strategic adjustments to the standard protocol.
4.1 Long Peptides (>30 amino acids)
-
Challenge: Inter- and intra-chain aggregation of the growing peptide on the resin can lead to poor solvation, resulting in incomplete deprotection and coupling reactions.[2][8]
-
Solutions:
-
Pseudoproline Dipeptides: Introduce dipeptides containing a temporary, reversible cyclic structure (a pseudoproline) at Ser or Thr residues. This disrupts the secondary structures that lead to aggregation.
-
Backbone Protection (Hmb/Dmb): Incorporate a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a backbone amide nitrogen, which acts as a "disruptor" of hydrogen bonding.[15]
-
Specialized Resins: Use resins with polyethylene glycol (PEG) linkers (e.g., ChemMatrix®) to improve the solvation environment of the peptide chain.[2]
-
4.2 Hydrophobic Peptides
-
Challenge: Peptides rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe) are highly prone to aggregation and may precipitate on the resin, making reactive sites inaccessible.[16]
-
Solutions:
-
Solvent Choice: Replace DMF with N-methyl-2-pyrrolidone (NMP), which has a lower polarity and can better solvate hydrophobic sequences.[17]
-
Elevated Temperatures: Performing coupling reactions at elevated temperatures (e.g., 50-75°C), often with microwave assistance, can help overcome aggregation and speed up slow reactions.
-
Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling or deprotection solutions can help disrupt aggregates.
-
4.3 Peptides with Post-Translational Modifications (PTMs)
-
Challenge: Many PTMs, such as phosphorylation and glycosylation, are sensitive to the harsh acids (like liquid HF) used in the Boc/Bzl strategy.[9]
-
Solution: The mild cleavage conditions of the Fmoc/tBu strategy are ideal for PTMs. The synthesis is performed using commercially available, pre-modified, and appropriately protected Fmoc-amino acid building blocks. For example, Fmoc-Ser(PO(OBzl)OH)-OH can be used to introduce a phosphoserine residue. The benzyl protecting group on the phosphate is removed during the final TFA cleavage.[10]
4.4 Cysteine-Containing Peptides & Disulfide Bonds
-
Challenge: Cysteine is prone to racemization during base-mediated coupling activation.[18] Additionally, the free thiol group is highly reactive.
-
Solutions:
-
Coupling: To avoid racemization, use carbodiimide-based activation (e.g., DIC/Oxyma) instead of aminium-based reagents with DIEA for Cys residues.[18]
-
Protection: Use a highly acid-labile protecting group like Trityl (Trt) for Cys if the final product requires a free thiol. For strategies involving multiple disulfide bonds, use orthogonal protecting groups like Acm (cleaved by iodine) or StBu (cleaved by reducing agents) to allow for selective deprotection and directed disulfide bond formation.
-
Key Experimental Protocols
5.1 Protocol: Final Cleavage and Deprotection
-
After the final synthesis cycle, wash the peptide-resin with DCM (5 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail. For a standard peptide, use 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water . Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether (50 mL).
-
A white precipitate (the crude peptide) should form. Keep the ether solution at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
5.2 Protocol: Kaiser Test for Monitoring Coupling
-
Prepare three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Take a small sample of resin beads (~5-10 beads) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color:
-
Dark Blue Beads: Positive result. Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Negative result. Indicates the absence of free primary amines (complete coupling).
-
Troubleshooting Common Synthesis Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Aggregation of peptide chain. - Steric hindrance from bulky amino acids. - Insufficient activation time or reagent excess. | - Switch to NMP as a solvent.[17] - Use a stronger coupling reagent (e.g., HATU). - Double the coupling time or perform a second coupling. - Use microwave-assisted synthesis. |
| Incomplete Fmoc Deprotection | - Aggregation preventing access of piperidine. | - Increase deprotection time. - Use a stronger deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF), but avoid with Asp residues to prevent aspartimide formation.[5][19] |
| Aspartimide Formation | - Base-catalyzed cyclization of Asp residues, especially in Asp-Gly or Asp-Ser sequences. | - Protect the Asp side chain with a bulkier group (e.g., Dmab). - Add HOBt to the deprotection solution.[20] - Use Hmb backbone protection on the residue preceding Asp. |
| Racemization | - Over-activation of amino acids, particularly His and Cys. | - For Cys, use DIC/Oxyma for coupling.[18] - For His, protect the side chain with Trt and avoid excessive pre-activation times. |
| Deletion of a Residue | - Incomplete coupling followed by capping (if used) or coupling of the next amino acid. - Incomplete deprotection. | - Ensure coupling is complete using the Kaiser test before proceeding. - Address the root cause of incomplete reactions (see above). |
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. Przezwyciężanie agregacji w syntezie peptydów w fazie stałej [sigmaaldrich.com]
- 16. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. chempep.com [chempep.com]
Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage and deprotection of synthetic peptides containing the modified amino acid Fmoc-Cys(tert-butoxycarbonylpropyl)-OH. The recommendations are based on established principles of solid-phase peptide synthesis (SPPS) and cleavage chemistry, particularly for cysteine-containing peptides with acid-labile protecting groups.
Introduction to Cys(tert-butoxycarbonylpropyl) Protection
The S-(tert-butoxycarbonylpropyl) protecting group on cysteine is an acid-labile group. The key feature is the tert-butoxycarbonyl (Boc) moiety, which is readily cleaved by strong acids such as trifluoroacetic acid (TFA). The propyl thioether linkage to the cysteine sulfur is stable under these conditions. The cleavage mechanism involves the protonation of the Boc group by TFA, followed by the release of the free cysteine thiol, isobutylene, and carbon dioxide.
Due to the generation of highly reactive carbocations (such as the tert-butyl cation) during cleavage, the use of appropriate scavengers is crucial to prevent side reactions, such as the alkylation of sensitive amino acid residues (e.g., Trp, Met, Tyr) and re-attachment of the protecting group.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail depends on the amino acid composition of the peptide. Below are several recommended cocktails for the cleavage of peptides containing Cys(tert-butoxycarbonylpropyl). All cocktails should be freshly prepared immediately before use.[1]
Table 1: Recommended Cleavage Cocktails
| Cocktail ID | Composition | Target Peptides | Key Features |
| Cocktail A | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Peptides without Trp, Met, or multiple Cys residues. | A standard, effective cocktail for many peptides. TIS is an efficient scavenger of carbocations.[1][2] |
| Cocktail B | 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% TIS | Peptides containing Cys, Met, or Tyr. | EDT is a thiol scavenger that helps to keep the deprotected cysteine in its reduced form and prevents oxidation.[2][3] |
| Cocktail C | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Peptides containing Trp. | Phenol acts as a scavenger to protect the indole ring of tryptophan from alkylation. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | A robust and widely used cocktail for complex peptides.[4][5] |
| Low-Odor Cocktail | 90% TFA, 5% Dithiothreitol (DTT), 5% Water | Peptides with Cys and Met. | DTT replaces the more pungent thiol scavengers like EDT. |
Experimental Workflow
The general workflow for the cleavage and deprotection of a peptide synthesized via Fmoc-SPPS is outlined below.
Caption: General workflow for peptide cleavage and purification.
Detailed Experimental Protocols
Protocol 1: Standard Cleavage using Cocktail A
-
Resin Preparation:
-
Place the dried peptidyl-resin (typically 0.1 mmol scale) in a reaction vessel.
-
Wash the resin three times with N,N-dimethylformamide (DMF).
-
Wash the resin three times with dichloromethane (DCM).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Prepare the cleavage cocktail by mixing TFA (9.5 mL), deionized water (0.25 mL), and TIS (0.25 mL).
-
Add the cleavage cocktail (10 mL per gram of resin) to the reaction vessel containing the dried resin.[1]
-
Seal the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional gentle agitation. The reaction time may need to be optimized depending on the peptide sequence.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Cleavage of a Cysteine and Methionine-Containing Peptide using Cocktail B
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage:
-
Prepare the cleavage cocktail by mixing TFA (9.4 mL), deionized water (0.25 mL), EDT (0.25 mL), and TIS (0.1 mL).
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.
Potential Side Reactions and Mitigation
The primary side reaction of concern is the alkylation of nucleophilic amino acid side chains by the carbocations generated during cleavage. The choice of scavengers is critical to minimize these side reactions.
Table 2: Common Side Reactions and Scavenger Roles
| Sensitive Residue | Side Reaction | Recommended Scavenger(s) |
| Cysteine (Cys) | Oxidation to disulfides, S-alkylation | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)[3] |
| Tryptophan (Trp) | Alkylation of the indole ring | Phenol, Thioanisole, TIS |
| Methionine (Met) | S-alkylation | Thioanisole, EDT |
| Tyrosine (Tyr) | Alkylation of the phenol ring | Phenol, Thioanisole |
The logical relationship for choosing a cleavage cocktail based on the presence of sensitive amino acids is depicted below.
Caption: Decision tree for cleavage cocktail selection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when handling it.
-
Thiol scavengers such as EDT and thioanisole have strong, unpleasant odors. Handle them in a fume hood.
Conclusion
The cleavage of peptides containing the Cys(tert-butoxycarbonylpropyl) modification can be effectively achieved using standard TFA-based cleavage cocktails. The key to successful cleavage and obtaining a high-purity crude peptide lies in the careful selection of scavengers based on the peptide's amino acid composition to prevent unwanted side reactions. The protocols and guidelines provided in this document offer a solid starting point for developing a robust cleavage strategy for your specific peptide. Optimization of cleavage time and scavenger concentrations may be necessary for particularly challenging sequences.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Peptide Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Fmoc-protected cysteine derivatives in peptide synthesis?
A1: Researchers using Fmoc-protected cysteine, including derivatives with tert-butyl-based protecting groups, may encounter several common side reactions:
-
Racemization: Cysteine is highly susceptible to racemization during activation and coupling, especially when using potent activating reagents in the presence of a base.[1][2]
-
β-Elimination and Piperidinylalanine Formation: Particularly for C-terminal cysteine residues, the repeated basic conditions of Fmoc deprotection can lead to β-elimination of the protected thiol, forming a dehydroalanine intermediate. This can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[3][4]
-
S-alkylation during Cleavage: During the final trifluoroacetic acid (TFA) cleavage, the deprotected and highly nucleophilic thiol group of cysteine can be alkylated by carbocations generated from other protecting groups (e.g., tert-butyl) or the resin linker.[5] This can result in the formation of S-tert-butylated cysteine side products.[5]
-
Incomplete Deprotection: Some cysteine protecting groups can be difficult to remove completely during the final cleavage, leading to impurities that are hard to separate from the desired peptide.[6]
-
Disulfide Bond Formation: Premature or undesired disulfide bond formation can occur if the thiol protecting group is not stable throughout the synthesis or if the deprotected peptide is not handled under reducing conditions.[7]
Q2: How does the choice of cysteine protecting group affect the extent of racemization?
A2: The choice of the S-protecting group significantly influences the degree of racemization. Bulky protecting groups can sometimes offer steric hindrance that may reduce racemization to some extent. However, the primary factors are the coupling conditions. The use of strong bases like diisopropylethylamine (DIEA) with phosphonium or uronium-based activating reagents is known to increase racemization.[1] For instance, racemization levels can be significantly lower when using coupling methods that operate under acidic or neutral conditions.[8]
Q3: What is S-tert-butylation, and how can it be minimized during peptide cleavage?
A3: S-tert-butylation is a side reaction where a tert-butyl cation, generated from the cleavage of tBu-based protecting groups from other amino acid side chains (e.g., Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)) or from the Boc group, alkylates the free thiol of a cysteine residue.[5] This results in a peptide with an S-tert-butyl modification. To minimize this, a carefully formulated cleavage cocktail with appropriate scavengers is crucial. Using a cocktail containing scavengers like triisopropylsilane (TIS), water, and a thiol such as dithiothreitol (DTT) or 1,4-butanedithiol (1,4-BDMT) can help to quench the tert-butyl cations before they react with the cysteine thiol.[5] A two-step cleavage procedure with varying TFA concentrations can also be beneficial.[5]
Troubleshooting Guide
Problem 1: My peptide has an unexpected mass addition of +56 Da on a cysteine residue after cleavage.
-
Possible Cause: This mass addition corresponds to the tert-butylation of the cysteine thiol group (S-tert-butylation). This occurs when tert-butyl cations, generated during cleavage from other protecting groups, are not effectively scavenged and react with the deprotected cysteine.[5]
-
Solution:
-
Optimize the Cleavage Cocktail: Increase the concentration and variety of scavengers in your TFA cleavage cocktail. A recommended cocktail for peptides containing sensitive residues is TFA/triisopropylsilane (TIS)/water/dithiothreitol (DTT) (e.g., 94:1:2.5:2.5 v/v/v/w).[5] The use of thioanisole and dimethyl sulfide (DMS) in combination with TIS and water has also been shown to be effective.[5]
-
Perform a Two-Step Cleavage: Initially, treat the resin with a lower concentration of TFA (e.g., 70%) with a higher concentration of scavengers for a short period (e.g., 30 minutes). Then, increase the TFA concentration to complete the cleavage.[5] This allows for the gradual release and scavenging of carbocations.
-
Reduce Cleavage Time and Temperature: Perform the cleavage at room temperature and for the minimum time required for complete deprotection (e.g., 1-2 hours), as longer reaction times and higher temperatures can increase the likelihood of side reactions.[5]
-
Problem 2: I am observing significant epimerization (racemization) of my cysteine residue.
-
Possible Cause: Cysteine is prone to racemization, especially during activation with uronium or phosphonium reagents (like HBTU or PyBOP) in the presence of a strong, non-nucleophilic base such as DIEA.[1]
-
Solution:
-
Change Coupling Reagents: Switch to a coupling method that proceeds under more acidic or neutral conditions and is known to cause less racemization. Carbodiimide-based methods using reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or HOBt are generally preferred for coupling cysteine residues.[8]
-
Avoid Pre-activation with Strong Bases: If using phosphonium or uronium reagents, avoid pre-activation steps with strong bases. Couple the activated amino acid immediately to the resin.
-
Use a Weaker Base: If a base is necessary, consider using a weaker base like 2,4,6-collidine instead of DIEA.
-
Problem 3: For my C-terminal cysteine peptide, I see a side product with a mass increase of +85 Da.
-
Possible Cause: This mass corresponds to the addition of piperidine to a dehydroalanine intermediate, forming 3-(1-piperidinyl)alanine. This side reaction is initiated by the basic conditions of Fmoc deprotection, which can cause β-elimination of the protected thiol of a C-terminal cysteine.[3][4]
-
Solution:
-
Use a Sterically Hindered Protecting Group: Employing a bulky protecting group on the cysteine, such as trityl (Trt), can sterically hinder the base-catalyzed β-elimination.[4]
-
Choose an Appropriate Resin: Using a 2-chlorotrityl chloride resin instead of a Wang-type resin for the synthesis of C-terminal cysteine peptide acids can significantly reduce this side reaction.[8]
-
Modify Fmoc Deprotection Conditions: While less common, using a milder base for Fmoc deprotection or reducing the deprotection time may help, but this needs to be balanced with ensuring complete Fmoc removal.
-
Data Presentation
Table 1: Comparison of Racemization Levels for Different Cysteine Protecting Groups under Various Coupling Conditions.
| Cysteine Derivative | Coupling Conditions | Temperature (°C) | % D-Cys (Racemization) | Reference |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA | 25 | 8.0 | [6] |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA | 80 | 10.9 | [6] |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA | 90 | 26.6 | [6] |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA | 25 | 1.2 | [6] |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA | 80 | 3.0 | [6] |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA | 90 | 4.5 | [6] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | RT | 0.74 | [8] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | RT | 3.3 | [8] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | RT | 6.8 | [8] |
| Fmoc-Cys(Acm)-OH | HCTU/DIEA | RT | Low | [1] |
| Fmoc-Cys(MBom)-OH | HCTU/DIEA | RT | 0.4 | [1] |
Data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is not available in the cited literature. The table provides a comparative overview of commonly used protecting groups.
Experimental Protocols
Protocol 1: Optimized Peptide Cleavage to Minimize S-tert-butylation
This protocol is designed for peptides containing multiple tert-butyl protecting groups and cysteine.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation (Two-Step Approach):
-
Step 1 Cocktail: Prepare a fresh mixture of TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/v/w).
-
Step 2 Addition: Prepare neat TFA.
-
-
Cleavage Procedure:
-
Add the Step 1 cocktail to the dried resin (10 mL per gram of resin).
-
Allow the mixture to react for 30 minutes at room temperature with occasional swirling.
-
Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.
-
Continue the reaction for an additional 1.5 to 2 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Low-Racemization Coupling of Fmoc-Cys(PG)-OH
This protocol is recommended for incorporating cysteine residues to minimize epimerization.
-
Reagent Preparation:
-
Dissolve Fmoc-Cys(PG)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in N,N-dimethylformamide (DMF).
-
Prepare a solution of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Swell the resin in DMF.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Add the solution of Fmoc-Cys(PG)-OH and OxymaPure to the resin.
-
Add the DIC solution to initiate the coupling reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test or equivalent method.
-
Wash the resin with DMF to remove excess reagents.
-
Visualizations
Caption: Troubleshooting workflow for unexpected mass additions in cysteine-containing peptides.
Caption: Mechanism of piperidinylalanine formation at a C-terminal cysteine residue.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. side-chain-anchoring-strategy-for-solid-phase-synthesis-of-peptide-acids-with-c-terminal-cysteine - Ask this paper | Bohrium [bohrium.com]
- 4. Bot Detection [iris-biotech.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 相关内容暂不可用 [sigmaaldrich.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc group deprotection during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Fmoc Deprotection
Question: I suspect incomplete Fmoc deprotection. What are the initial steps to diagnose the problem?
Answer:
Initial diagnosis of incomplete Fmoc deprotection involves a combination of visual inspection of the resin and colorimetric tests.
-
Visual Inspection: Observe the resin beads. Aggregation or clumping of the resin can be an indicator of issues with deprotection and subsequent coupling steps. The resin should appear as a free-flowing slurry.
-
Kaiser Test: This is a highly sensitive test for the presence of primary amines. A positive result (a deep blue color) after the deprotection step indicates the presence of free amino groups, signifying successful Fmoc removal. A negative or faint yellow result suggests that the Fmoc group is still attached.[1][2][3]
-
UV-Vis Spectrophotometry: Monitor the release of the dibenzylfulvene-piperidine adduct in the effluent from the deprotection reaction. The characteristic absorbance of this adduct (around 301 nm) can be used to quantify the extent of Fmoc removal.[4][5][6]
Question: My Kaiser test is negative or weak after the standard deprotection protocol. What are the common causes and how can I address them?
Answer:
A negative or weak Kaiser test points to inefficient Fmoc removal. The most common causes and their solutions are outlined below:
-
Deprotection Reagent Issues:
-
Degraded Reagent: Piperidine can degrade over time. Use fresh, high-quality piperidine for your deprotection solution.
-
Incorrect Concentration: The standard is 20% piperidine in DMF. Ensure the solution is prepared correctly.
-
-
Reaction Conditions:
-
Insufficient Deprotection Time: While standard protocols often suffice, "difficult" sequences may require longer reaction times.
-
Low Temperature: Reactions at lower than ambient temperature can be sluggish. Ensure your synthesis is running at a consistent room temperature.
-
-
Peptide Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can sterically hinder the access of the piperidine base.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (β-sheets) on the resin, preventing the deprotection reagent from reaching the Fmoc group. This is a very common cause of incomplete deprotection.[7][8][9]
-
Troubleshooting Workflow for Incomplete Fmoc Deprotection
Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.
Question: What are the best strategies to overcome peptide aggregation during deprotection?
Answer:
Peptide aggregation is a significant challenge in SPPS.[7] Several strategies can be employed to disrupt the secondary structures that cause aggregation:
-
Change of Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl can help to disrupt hydrogen bonds causing aggregation.[7]
-
Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can often break up aggregates.
-
Sonication: Applying sonication during the deprotection step can physically disrupt the aggregated peptide chains on the resin.[7]
-
Use of a Stronger Base: For very difficult sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[7][8] A common cocktail is 2% DBU in DMF.
Frequently Asked Questions (FAQs)
Question: How do I perform the Kaiser Test?
Answer:
The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[10]
Experimental Protocol: Kaiser Test
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of Ninhydrin in 20 ml of n-butanol.
-
Solution C: 40 g of Phenol in 10 ml of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense Blue Beads and Solution | Positive result: Free primary amines are present (successful deprotection). |
| Yellow/Colorless Beads and Solution | Negative result: No free primary amines (incomplete deprotection). |
| Blue Beads, Colorless Solution | Incomplete deprotection, recouple or extend deprotection. |
Note: The Kaiser test is not reliable for N-terminal proline residues (a secondary amine). For proline, an isatin or chloranil test is recommended.[3]
Question: How can I use UV-Vis spectrophotometry to monitor Fmoc deprotection?
Answer:
This method relies on quantifying the dibenzylfulvene-piperidine adduct, which has a strong UV absorbance.
Experimental Protocol: UV Monitoring of Fmoc Deprotection
-
Collect the effluent from the Fmoc deprotection step (the piperidine solution) in a volumetric flask of a known volume.
-
Dilute the solution with DMF to the mark.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
Calculate the resin loading using the Beer-Lambert law (A = εcl), where:
-
A is the measured absorbance.
-
ε (epsilon) is the molar extinction coefficient of the dibenzylfulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹).[6]
-
c is the concentration.
-
l is the path length of the cuvette (usually 1 cm).
-
By comparing the calculated amount of released Fmoc to the theoretical loading of the resin, you can determine the efficiency of the deprotection step.[4]
Question: What are the alternatives to piperidine for Fmoc deprotection, and when should I consider them?
Answer:
While 20% piperidine in DMF is the standard, several alternatives are available, particularly for difficult sequences or to mitigate certain side reactions.
| Reagent | Typical Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established, effective for most sequences. | Can cause aspartimide formation; regulated substance.[11] |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | As effective as piperidine; not a controlled substance.[12] | Similar potential for side reactions as piperidine. |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | Good alternative to piperidine; may reduce certain side reactions. | Less efficient for sterically hindered amino acids.[11][13] |
| DBU (1,8-Diazabicyclo[5.4.0] undec-7-ene) | 2% in DMF (often with 2% piperidine as a scavenger) | Much stronger base, very effective for "difficult" sequences and overcoming aggregation.[7][8] | Can significantly increase aspartimide formation, especially with Asp-Gly sequences.[8] |
Question: How does the amino acid sequence affect Fmoc deprotection efficiency?
Answer:
The peptide sequence can have a profound impact on the efficiency of Fmoc deprotection.
-
Sterically Hindered Residues: Amino acids with bulky side chains (e.g., Trp, Arg(Pbf)) can make deprotection of the following residue more difficult. For example, the deprotection of an amino acid following an Arginine protected with Pbf can be slow.[11]
-
Aggregation-Prone Sequences: Sequences rich in hydrophobic residues (e.g., Val, Leu, Ile) are prone to forming β-sheet structures, leading to aggregation and incomplete deprotection.[7]
-
"Difficult" Sequences: Certain repeating sequences, like poly-alanine, are known to be particularly challenging, with deprotection times increasing significantly as the chain grows.[8]
Fmoc Deprotection Mechanism and Common Failure Points
Caption: The mechanism of Fmoc deprotection and common points of failure.
References
- 1. Bot Detection [iris-biotech.de]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cleavage of the Tert-Butoxycarbonylpropyl (Boc-propyl) Group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage conditions for the tert-butoxycarbonylpropyl (Boc-propyl) protecting group. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure efficient and clean deprotection in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for cleaving a Boc-propyl group?
A1: The most common method for Boc-propyl group removal is acidolysis.[1] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are typically used.[2] A common starting point is a solution of 20-50% TFA in DCM, with reaction times ranging from 30 minutes to a few hours at room temperature.[1][3] Other acidic reagents like hydrogen chloride (HCl) in dioxane or methanol are also effective.[4]
Q2: My Boc-propyl deprotection is incomplete. What could be the cause and how can I fix it?
A2: Incomplete cleavage can result from several factors:
-
Insufficient Acid Strength or Concentration: The acid may be old or not concentrated enough. Try using fresh TFA or increasing its concentration.
-
Short Reaction Time: Some substrates require longer exposure to the acidic conditions for complete deprotection. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.[5]
-
Steric Hindrance: If the Boc-propyl group is in a sterically hindered position, cleavage may be slower. Increasing the reaction temperature (e.g., to 40°C) or using a stronger acid system may be necessary.[1]
-
Inadequate Mixing: Ensure the reaction mixture is homogenous, especially if working with a solid-supported substrate.
Q3: I am observing side-product formation during deprotection. How can I prevent this?
A3: Side-product formation is often caused by the reactive tert-butyl cation generated during cleavage.[4][6] This cation can alkylate nucleophilic functional groups in your molecule, such as indoles (tryptophan), thioethers (methionine), or phenols (tyrosine).[6] To prevent this, add "scavengers" to the cleavage cocktail. Common scavengers include:
-
Triisopropylsilane (TIS): Effective at reducing the tert-butyl cation.
-
Thioanisole: A common scavenger, but should be used with caution in the presence of tryptophan as it can lead to side reactions.
-
1,2-Ethanedithiol (EDT): Useful for preventing disulfide bridge formation if cysteine is present.
-
Phenol: Can protect tyrosine and tryptophan residues.
-
Water: Can act as a scavenger and is often included in cleavage cocktails.
Q4: Can I selectively cleave a Boc-propyl group in the presence of other acid-sensitive protecting groups?
A4: Yes, selective cleavage is possible due to the high acid sensitivity of the Boc group.[6] For instance, a Boc-propyl group can often be removed in the presence of a benzyloxycarbonyl (Cbz) group, which is typically cleaved by hydrogenolysis.[4] It is also orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[4][7] To achieve selectivity, it is crucial to carefully control the acid concentration and reaction time. Using milder acidic conditions, such as dilute TFA or Lewis acids like ZnBr₂ in DCM, can enhance selectivity.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Incomplete Deprotection | Insufficient acid strength/concentration, short reaction time, or steric hindrance. | Use fresh, higher concentration acid (e.g., 50% TFA in DCM). Extend reaction time and monitor by TLC/LC-MS. Consider gentle heating (40°C). | [1][5] |
| Alkylation of Tryptophan | Reaction with tert-butyl cations generated during cleavage. | Add scavengers like triisopropylsilane (TIS) (2.5-5%) and water (2.5-5%) to the cleavage cocktail. The use of Boc-protected tryptophan is also recommended. | |
| Oxidation of Methionine | Acid-catalyzed oxidation during prolonged cleavage. | Add scavengers like thioanisole (5%) to the cleavage mixture. Keep cleavage times to a minimum. | |
| Aspartimide Formation | Cyclization of Asp-Gly or Asp-Ser sequences under acidic conditions. | Cleave at lower temperatures (0-5°C) to minimize this side reaction. | [5] |
| Product is an Oily Residue | TFA salts can sometimes be oily and difficult to handle. | Switch to 4M HCl in dioxane/methanol for deprotection, which often yields a solid hydrochloride salt. | [3] |
| Substrate is Acid-Labile | Other functional groups in the molecule are sensitive to strong acids. | Consider alternative, milder deprotection methods such as using fluorinated alcohols (TFE or HFIP) at elevated temperatures or enzymatic cleavage. | [8][9] |
Quantitative Data on Cleavage Conditions
The efficiency of Boc deprotection can be significantly influenced by the solvent and temperature. Below is a comparison of deprotection times for N-Boc indole using different fluorinated alcohols.
| Entry | Substrate | Solvent | Time | Product | Yield (%) | Citation |
| 1 | N-Boc Indole | TFE | 15 min | Indole | 99 | [8] |
| 2 | N-Boc Indole | HFIP | 5 min | Indole | 97 | [8] |
The following table illustrates the effect of different deprotection methods on various N-Boc protected amino acids.
| Entry | Substrate | Method A: Thermal (150°C, 6h) | Method B: Thermal with H₂O (120°C, 3h) | Method C: 2 equiv. TFA (110°C, 7-10 min) | Citation |
| 1 | N-Boc-L-Ala-OH | Incomplete | 97% | 98% | [3] |
| 2 | N-Boc-L-Val-OH | Incomplete | 96% | 97% | [3] |
| 3 | N-Boc-L-Phe-OH | 65% | 97% | 98% | [3] |
| 4 | N-Boc-Gly-OH | Decomposed | 95% | 96% | [3] |
Experimental Protocols
Protocol 1: Standard Boc-Propyl Cleavage with TFA
-
Preparation: Dissolve the Boc-propyl protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cleavage Cocktail: Prepare the cleavage cocktail by adding trifluoroacetic acid (TFA) to the DCM solution. A common starting ratio is 1:1 (v/v) TFA:DCM. If the substrate contains acid-sensitive residues, add appropriate scavengers (e.g., 2.5% triisopropylsilane and 2.5% water).
-
Reaction: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove scavengers and soluble by-products.
-
Protocol 2: Boc-Propyl Cleavage with HCl in Dioxane
-
Preparation: Dissolve the Boc-propyl protected substrate in a minimal amount of a co-solvent like methanol or DCM.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 10-60 minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can often be used directly or after precipitation and washing with cold diethyl ether.[3]
-
Visualized Workflows
Caption: General workflow for Boc-propyl deprotection.
Caption: Troubleshooting decision tree for Boc-propyl cleavage.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]
Technical Support Center: HPLC Purification of Peptides with Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
This guide provides detailed strategies, troubleshooting advice, and frequently asked questions for the HPLC purification of synthetic peptides containing the non-standard cysteine protecting group, tert-butoxycarbonylpropyl. The advice is tailored for researchers, scientists, and drug development professionals working with Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the tert-butoxycarbonylpropyl group and how does it affect my purification strategy?
The tert-butoxycarbonylpropyl group is not a standard cysteine protecting group in peptide synthesis. Based on its chemical name, it consists of a tert-butoxycarbonyl (Boc) moiety linked to the cysteine sulfur via a propyl chain. This structure implies it is an acid-labile protecting group, similar to the more common S-tert-butyl (tBu) group, which is stable to standard TFA cleavage conditions but can be removed with stronger acids like trifluoromethanesulfonic acid (TFMSA).[1] Your purification strategy will depend on whether you intend to purify the peptide with the protecting group intact or after its removal.
Q2: Can the tert-butoxycarbonylpropyl group be cleaved during standard RP-HPLC conditions?
Standard reversed-phase HPLC (RP-HPLC) mobile phases containing 0.1% trifluoroacetic acid (TFA) are generally not strong enough to cleave robust, acid-labile groups like S-tBu.[1] However, the lability of the tert-butoxycarbonylpropyl group may differ. If you observe a new peak with a shorter retention time growing over time, it could indicate on-column deprotection. The primary strategy should be to perform a dedicated cleavage and deprotection step before purification to ensure a homogenous product.
Q3: How can I prevent the formation of disulfide bonds during purification?
If your goal is to purify the peptide with a free cysteine thiol, preventing oxidation is critical.[2]
-
Low pH: Purifying at a low pH (e.g., with 0.1% TFA in the mobile phase) keeps the thiol group protonated, reducing its nucleophilicity and slowing the rate of oxidation.
-
Reducing Agents: While not typically added to the HPLC mobile phase due to column compatibility issues, you can add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your collection tubes beforehand to protect the purified peptide.[2]
-
Degassed Solvents: Using freshly degassed solvents can minimize dissolved oxygen, which is required for oxidation. Most modern HPLC systems have an integrated degasser.[2]
-
Effective Cleavage: Ensure your initial cleavage cocktail contains scavengers and reducing agents like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) to fully reduce any disulfides formed on-resin.[3][4]
Q4: What is a good starting HPLC gradient for my peptide?
A systematic approach is best for developing a purification gradient.[5]
-
Scouting Run: Perform a fast, steep gradient run (e.g., 5% to 95% Acetonitrile in 10-15 minutes) on an analytical column to determine the approximate percentage of acetonitrile (%B) at which your peptide elutes.
-
Optimized Gradient: Design a shallow gradient around the elution point from your scouting run. A gradient slope of 0.5-1.0% B per minute is a good starting point for peptide purification, as it generally improves resolution.[6][7][8] For example, if your peptide eluted at 40% B in the scouting run, a preparative gradient of 30-50% B over 20-40 minutes would be a good next step.
Q5: How do I choose the correct column for peptide purification?
-
Stationary Phase: A C18 stationary phase is the most common and versatile choice for peptide purification.[7] If your peptide is very hydrophobic, a C8 or C4 phase may provide better results.
-
Pore Size: For peptides, especially those larger than 15-20 amino acids, a wide-pore column (300 Å) is recommended. This allows the peptide to fully interact with the stationary phase, leading to better peak shape and resolution.
-
Particle Size: For preparative HPLC, larger particle sizes (5-10 µm) are common. For high-resolution analytical work, smaller particles (e.g., <3 µm) are used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Peptide aggregation- Secondary interactions with the column- Inappropriate mobile phase pH or ion-pairing agent concentration- Column overloading | - Decrease sample concentration.- Use a high-purity silica column with low TFA concentrations (e.g., 0.05%).[7]- Ensure TFA concentration is consistent in both mobile phase A and B.- Try a different organic modifier (e.g., isopropanol) for highly hydrophobic peptides.[9] |
| Multiple Peaks | - Disulfide-linked dimer or oligomers- Incomplete deprotection of other side chains- Presence of deletion sequences from synthesis- On-column degradation or modification- Racemization during synthesis, especially with Cys.[3][10] | - Analyze fractions by mass spectrometry to identify each peak.- Ensure a robust cleavage cocktail with sufficient scavengers was used.[3][11]- For dimers, re-dissolve the crude peptide in a reducing buffer (containing DTT or TCEP) before injection.- Optimize coupling conditions during SPPS to minimize side reactions. |
| Poor Peptide Recovery | - Irreversible adsorption to the column- Peptide precipitation in the autosampler or on the column- Peptide aggregation[12] | - Pre-condition the column with a blank injection or a bovine serum albumin (BSA) solution.- Increase the organic content of the sample solvent (e.g., 5-10% acetonitrile), but be cautious of peak distortion.- For very hydrophobic peptides, consider a different stationary phase (C4, C8) or adding a small percentage of isopropanol to the mobile phase. |
| Premature Deprotection on Column | - Cys(tert-butoxycarbonylpropyl) group is highly acid-labile.- Extended run times in acidic mobile phase. | - Confirm deprotection with mass spectrometry.- If the goal is the protected peptide, consider using a less acidic mobile phase modifier like formic acid (0.1%), though this may broaden peaks.- The best strategy is to perform a full deprotection step before purification to obtain a single, desired product. |
Experimental Protocols
Protocol 1: General Cleavage and Deprotection
This protocol is designed for peptides synthesized on a Wang or Rink Amide resin with acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard mixture for peptides containing cysteine and other sensitive residues like tryptophan is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[3][13] TIS acts as a scavenger to prevent the re-attachment of protecting groups.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.
Protocol 2: Standard RP-HPLC Purification
-
Sample Preparation: Dissolve the crude, deprotected peptide in a suitable solvent, typically Mobile Phase A or a minimal amount of a stronger solvent like DMSO, followed by dilution with Mobile Phase A. Filter the sample through a 0.45 µm filter before injection.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size).
-
Equilibration: Equilibrate the column with the starting percentage of Mobile Phase B for at least 3-5 column volumes.
-
Gradient Elution:
-
Scouting Run (Analytical): 5-95% B over 15 minutes.
-
Preparative Run (Example): Based on a peptide eluting at 35% B in the scouting run, a shallow gradient would be effective:
-
0-5 min: 25% B (isocratic)
-
5-45 min: 25% to 45% B (linear gradient, 0.5%/min)
-
45-50 min: 45% to 95% B (wash step)
-
50-60 min: Re-equilibration at 25% B
-
-
-
Fraction Collection & Analysis: Collect fractions across the peak(s) of interest. Analyze the purity of each fraction using analytical HPLC and confirm the identity using mass spectrometry. Pool the pure fractions and lyophilize.
Data Presentation
Table 1: Comparison of Common Cysteine Protecting Groups
This table provides context for the likely behavior of the tert-butoxycarbonylpropyl group by comparing it with standard protecting groups.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality to Fmoc-SPPS |
| Trityl | Trt | Mildly acid-labile (cleaved by standard TFA cocktail).[3] | No (cleaved during final deprotection) |
| Acetamidomethyl | Acm | Requires heavy metal salts (e.g., mercury(II) acetate) or iodine.[3] | Yes |
| tert-Butyl | tBu | Stable to TFA; requires strong acid (e.g., TFMSA).[1][3] | Yes |
| tert-butoxycarbonylpropyl (Predicted) | - | Predicted to be acid-labile, potentially requiring strong acid. | Likely Yes |
Table 2: Effect of Gradient Slope on Peptide Resolution
This table illustrates the general principle of optimizing peptide separations by adjusting the gradient.
| Gradient Slope (%B / min) | Typical Resolution | Peak Width | Run Time | Best Use Case |
| > 5% | Low | Broad | Short | Initial scouting run |
| 2-3% | Moderate | Moderate | Moderate | Routine analysis, simple mixtures |
| 0.5-1% | High | Sharp | Long | Purifying complex mixtures or closely eluting isomers[6][7] |
Visualizations
Caption: General workflow from solid-phase synthesis to final purified peptide.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. peptide.com [peptide.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Fmoc SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and preventing aspartimide formation during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in Fmoc SPPS that occurs at aspartic acid (Asp) residues. It involves the cyclization of the peptide backbone, where the nitrogen atom of the amino acid C-terminal to the Asp residue attacks the side-chain carboxyl group of the Asp. This reaction is base-catalyzed and is particularly problematic during the repeated piperidine treatments used for Fmoc deprotection. The resulting five-membered succinimide ring is known as an aspartimide.[1][2][3]
Q2: Why is aspartimide formation a problem?
A2: Aspartimide formation is a significant issue in peptide synthesis for several reasons:
-
Formation of multiple byproducts: The aspartimide intermediate is unstable and can undergo further reactions, such as epimerization and nucleophilic ring-opening by piperidine or water. This can lead to a complex mixture of up to nine different byproducts, including α- and β-peptides (both L- and D-isomers) and piperidide adducts.[1][3]
-
Purification challenges: Many of the byproducts, particularly the rearranged α- and β-aspartyl peptides, have the same mass and similar chromatographic properties as the target peptide, making them extremely difficult or impossible to separate by HPLC.
-
Reduced yield and purity: The formation of these side products lowers the overall yield and purity of the desired peptide.[4][5][6]
-
Chain termination: In some cases, aspartimide formation can lead to chain termination, particularly when the N-terminal residue is involved, through the formation of a piperazine-2,5-dione (a diketopiperazine).[2]
Q3: Which sequences are most prone to aspartimide formation?
A3: The sequence of the peptide plays a crucial role in the propensity for aspartimide formation. The most susceptible sequences are those where the Asp residue is followed by a small, unhindered amino acid. The Asp-Gly motif is notoriously problematic due to the lack of steric hindrance from the glycine residue.[1] Other sequences that are also prone to this side reaction include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala.[7][8]
Q4: What are the main factors that influence aspartimide formation?
A4: Several factors influence the rate and extent of aspartimide formation:
-
Peptide Sequence: As mentioned above, the amino acid following the Asp residue has the most significant impact.
-
Base used for Fmoc-deprotection: Strong bases like piperidine promote the reaction. The concentration of the base and the duration of the deprotection steps are also critical.[1][2]
-
Temperature: Higher temperatures can accelerate the rate of aspartimide formation.[9]
-
Solvent: The polarity of the solvent can have an effect, with more polar solvents sometimes leading to increased aspartimide formation.
-
Asp Side-Chain Protecting Group: The type of protecting group used for the Asp side chain can significantly influence the extent of this side reaction.[2][7]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution(s) |
| Mass spectrometry shows a loss of 18 Da (-H₂O) from the target peptide mass. | Formation of the cyclic aspartimide intermediate. | - Confirm the presence of aspartimide using HPLC and by observing the subsequent formation of piperidide adducts (+85 Da).- Implement preventative strategies as outlined in the "Prevention Strategies" section below. |
| HPLC chromatogram shows multiple peaks around the main product peak, some with the same mass. | Formation of aspartimide-related byproducts such as α- and β-peptides and their epimers. | - Optimize HPLC separation conditions to try and resolve the impurities.- Re-synthesize the peptide using a strategy to minimize aspartimide formation. |
| Low yield of the final peptide, especially for Asp-Gly containing sequences. | Significant conversion of the target peptide to aspartimide and its byproducts. | - Quantify the extent of the side reaction by integrating the impurity peaks in the HPLC chromatogram.- Employ a more robust prevention strategy, such as using a backbone-protected dipeptide. |
| Synthesis of a long peptide stalls or results in truncated sequences, particularly after an Asp residue. | Chain termination caused by aspartimide formation, potentially leading to diketopiperazine formation at the N-terminus. | - Review the peptide sequence for problematic motifs.- Consider the use of backbone protection (e.g., Dmb) to prevent this side reaction. |
Prevention Strategies and Experimental Protocols
Several strategies can be employed to minimize or eliminate aspartimide formation. The choice of strategy will depend on the specific peptide sequence, the scale of the synthesis, and the required final purity.
Modification of Fmoc-Deprotection Conditions
Replacing piperidine with a weaker base can significantly reduce the rate of aspartimide formation.
-
Piperazine: Piperazine is a weaker base than piperidine and has been shown to be effective in reducing aspartimide formation.[10]
-
Morpholine: Morpholine is another weaker base that can be used for Fmoc deprotection and has been shown to almost completely avoid aspartimide formation in some cases.[11]
-
Dipropylamine (DPA): DPA has been reported to strongly reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[12]
Table 1: Comparison of Deprotection Reagents on Aspartimide Formation
| Deprotection Reagent | pKa | Relative Aspartimide Formation | Notes |
| 30% Piperidine in DMF | 11.2 | High | Standard but problematic for sensitive sequences. |
| 50% Morpholine in DMF | 8.4 | Very Low | May not be efficient for all Fmoc deprotections.[7] |
| Piperazine | 9.73 | Low | A good alternative to piperidine.[13] |
| 25% Dipropylamine in DMF | ~11 | Low | Effective at higher temperatures.[12][14] |
Adding a small amount of a weak acid to the piperidine deprotection solution can temper its basicity and reduce aspartimide formation.
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution is a well-established method to suppress this side reaction.[10]
-
Formic Acid: Adding a low concentration of formic acid (e.g., 0.1 M) to the piperidine solution has also been shown to be effective.[7][9][15]
Experimental Protocol: Fmoc Deprotection with Piperidine and HOBt
-
Prepare the deprotection solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Treat the resin-bound peptide with the deprotection solution for the desired time (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.
Use of Sterically Hindered Aspartic Acid Protecting Groups
Increasing the steric bulk of the Asp side-chain protecting group can physically hinder the nucleophilic attack of the backbone nitrogen, thereby reducing aspartimide formation. The standard tert-butyl (OtBu) protecting group offers limited protection in sensitive sequences.
Table 2: Comparison of Asp Side-Chain Protecting Groups on Aspartimide Formation in the Model Peptide VKDGYI
| Asp Protecting Group | % Aspartimide + Piperidide (after 200 min piperidine treatment) |
| OtBu (tert-butyl) | 27.2 |
| OMpe (3-methylpent-3-yl) | 1.8 |
| OEpe (3-ethyl-3-pentyl) | 0.9 |
| OPhp (4-n-propyl-4-heptyl) | 0.5 |
| OBno (5-n-butyl-5-nonyl) | 0.3 |
Data synthesized from multiple sources for the VKDGYI model peptide.[7][16][17]
Experimental Protocol: Using Fmoc-Asp(OMpe)-OH
-
Amino Acid Activation: Dissolve Fmoc-Asp(OMpe)-OH (e.g., 3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 3 eq.) in DMF. Add a base such as diisopropylethylamine (DIPEA) (6 eq.).
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide and allow the coupling reaction to proceed for the desired time (e.g., 1-2 hours).
-
Washing: Wash the resin thoroughly with DMF.
-
Continue Synthesis: Proceed with the standard Fmoc SPPS cycles for the subsequent amino acids.
Backbone Protection
Protecting the backbone amide nitrogen of the residue following the Asp completely prevents aspartimide formation by blocking the nucleophile required for the cyclization reaction.[1][18] This is the most effective strategy for highly problematic sequences.
-
2,4-Dimethoxybenzyl (Dmb): The Dmb group is a commonly used backbone protecting group. It is often incorporated as a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which is commercially available.[19][20] The Dmb group is cleaved during the final TFA cleavage step.[3]
-
2-Hydroxy-4-methoxybenzyl (Hmb): The Hmb group is another effective backbone protecting group.[1]
Experimental Protocol: Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Dipeptide Activation: Activate the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using a standard coupling protocol (e.g., with HCTU/DIPEA in DMF).
-
Coupling: Couple the activated dipeptide to the deprotected resin-bound peptide. Due to the steric hindrance of the Dmb group, a longer coupling time or double coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF.
-
Continue Synthesis: Proceed with the Fmoc deprotection of the Asp residue and the coupling of the next amino acid.
Visualization of Key Concepts
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent byproduct generation.
Workflow for Preventing Aspartimide Formation
Caption: Decision workflow for selecting an appropriate strategy to prevent aspartimide formation.
Detection and Quantification of Aspartimide and Related Impurities
Accurate detection and quantification of aspartimide-related impurities are crucial for process optimization and quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for detecting and quantifying these impurities.
-
The aspartimide intermediate is often observed as a pre-peak to the main product.
-
Piperidide adducts will have a mass increase of 85 Da.
-
α- and β-aspartyl peptides will have the same mass as the target peptide but may have different retention times. Co-elution is a common problem.
-
A systematic approach to HPLC method development, screening different pH values, columns, and organic modifiers, can help to resolve these closely related species.[21]
-
-
Mass Spectrometry (MS): LC-MS is essential for identifying the impurities based on their mass-to-charge ratio. As mentioned, a mass loss of 18 Da is characteristic of the aspartimide, while a mass increase of 85 Da indicates a piperidide adduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can be used to definitively characterize the structure of the main product and the impurities, confirming the presence of α- or β-linkages.[2][22] This is particularly useful for reference standard characterization.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. AU2022205108A1 - Synthesis of teduglutide - Google Patents [patents.google.com]
- 16. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New <i>t</i>‐butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 20. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Cys(tert-butoxycarnylpropyl)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) using Fmoc-Cys(tert-butoxycarnylpropyl)-OH. The following sections provide frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when using this compound?
Low yields in peptide synthesis utilizing this specific cysteine derivative can stem from several factors, often related to the unique properties of the tert-butoxycarnylpropyl protecting group and the inherent reactivity of cysteine. The primary causes include:
-
Incomplete Deprotection: The tert-butoxycarnylpropyl group is designed to be stable under standard Fmoc deprotection conditions (piperidine) and cleaved during the final trifluoroacetic acid (TFA) cleavage step. However, incomplete removal can occur, leading to a heterogeneous peptide population and reduced yield of the desired product.
-
Coupling Inefficiency: The steric hindrance of the bulky tert-butoxycarnylpropyl group, combined with the inherent challenges of coupling cysteine residues, can lead to incomplete or slow coupling reactions. This results in deletion sequences and truncated peptides, ultimately lowering the final yield.
-
Side Reactions: Like other cysteine derivatives, this compound can be susceptible to side reactions such as racemization, particularly during activation, and β-elimination, especially if the cysteine is at the C-terminus.
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access for both deprotection and coupling steps. The properties of the tert-butoxycarnylpropyl group may influence the solubility and aggregation propensity of the peptide.
Q2: How can I improve the coupling efficiency of this compound?
To enhance coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagents: Utilize more potent activating reagents. While standard reagents like HBTU/DIPEA can be effective, for sterically hindered amino acids, stronger activators like HATU or HCTU may improve coupling efficiency. Be mindful that some bases like DIPEA can promote racemization.[1] Using a base like collidine may be a better alternative.[1]
-
Double Coupling: Perform a second coupling step to ensure the reaction goes to completion. After the initial coupling, wash the resin and repeat the coupling procedure with a fresh solution of the amino acid and coupling reagents.
-
Extended Coupling Time: Increasing the reaction time can help overcome steric hindrance and drive the coupling reaction forward. Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal time.
-
Solvent Choice: Ensure good swelling of the resin and solubility of the reagents. N,N-Dimethylformamide (DMF) is a standard solvent, but in cases of aggregation, the addition of a chaotropic salt like LiCl or the use of alternative solvents like N-methyl-2-pyrrolidone (NMP) may be beneficial.
Q3: What are the optimal conditions for the final cleavage and deprotection of the tert-butoxycarnylpropyl group?
The tert-butoxycarnylpropyl group is removed during the final TFA cleavage. To ensure complete deprotection and minimize side reactions, a carefully formulated cleavage cocktail is crucial.
-
Standard Cleavage Cocktail: A common and effective cleavage cocktail for peptides containing cysteine is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
-
Scavengers are Critical: The carbocations generated during the cleavage of the tert-butoxycarbonyl moiety of the protecting group can lead to alkylation of sensitive residues like tryptophan and methionine, and can also re-attach to the deprotected cysteine thiol. Scavengers such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water are essential to quench these reactive species.
-
Cleavage Time and Temperature: A standard cleavage time is 2-4 hours at room temperature. For peptides with multiple protecting groups or known difficult sequences, extending the cleavage time may be necessary.
Q4: How can I detect and minimize side reactions associated with this compound?
-
Racemization: This is a significant concern with cysteine derivatives, especially during base-mediated activation.[1]
-
Detection: Chiral amino acid analysis or separation of diastereomeric peptides by HPLC can detect racemization.
-
Minimization: Avoid prolonged pre-activation times. Use coupling reagents that minimize racemization, such as COMU or TBTU in the presence of HOBt. Using a less hindered base like collidine instead of DIPEA can also reduce racemization.[1]
-
-
β-Elimination: This side reaction can occur when the cysteine is at the C-terminus, leading to the formation of dehydroalanine, which can then react with piperidine to form piperidinyl-alanine.[2]
-
Detection: Mass spectrometry will show a mass difference corresponding to the addition of piperidine.
-
Minimization: Using a 2-chlorotrityl chloride resin can reduce this side reaction compared to Wang-type resins.
-
-
Disulfide Bond Formation: Premature oxidation of the deprotected thiol can lead to the formation of dimers or oligomers.
-
Detection: HPLC analysis will show peaks corresponding to higher molecular weight species.
-
Minimization: Ensure a reducing environment during cleavage and purification by adding scavengers like DTT or TCEP to the cleavage cocktail and purification buffers.
-
Troubleshooting Guides
Guide 1: Diagnosing Low Yield After Cleavage
This guide provides a systematic approach to identifying the cause of low peptide yield after cleavage from the resin.
Experimental Protocol: Test Cleavage and Analysis
-
Sample Collection: After the final synthesis cycle, take a small aliquot of the dried peptidyl-resin (approx. 5-10 mg).
-
Test Cleavage: Treat the resin sample with 200 µL of the intended cleavage cocktail (e.g., Reagent K) for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Analysis:
-
Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by HPLC to assess the purity and identify major peaks.
-
Analyze the sample by mass spectrometry (MS) to identify the molecular weights of the products.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low peptide yield.
Guide 2: Optimizing Coupling of this compound
This guide outlines a protocol for optimizing the coupling of this sterically hindered amino acid.
Experimental Protocol: Monitoring Coupling with the Kaiser Test
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection as usual (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Initial Coupling:
-
Prepare the coupling solution: Dissolve this compound (3 eq.), HATU (2.9 eq.), and Collidine (6 eq.) in DMF.
-
Add the solution to the resin and let it react for 1 hour.
-
-
Kaiser Test:
-
Take a small sample of the resin beads.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
Interpretation:
-
Blue beads: Incomplete coupling (free amines present).
-
Colorless/Yellow beads: Complete coupling.
-
-
-
Action based on Kaiser Test:
-
If the beads are blue, perform a second coupling (double coupling) for another 1-2 hours.
-
If the beads are still blue after the second coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Quantitative Data Summary
| Fmoc-Cys Derivative | Coupling Conditions | % Racemization |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% |
This data suggests that the choice of protecting group can significantly impact side reactions. While not directly measuring yield, high racemization leads to difficult purification and lower yields of the desired stereoisomer.
Signaling Pathways and Workflows
Logical Relationship Diagram: Factors Affecting Final Peptide Yield
Caption: Key factors influencing peptide synthesis yield.
References
Technical Support Center: Selection of Scavengers for TFA Cleavage of Cysteine-Containing Peptides
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the selection of appropriate scavengers for the trifluoroacetic acid (TFA) cleavage of cysteine-containing peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the TFA cleavage and deprotection of peptides containing cysteine residues.
Q1: My final peptide product shows unexpected peaks with a +56 Da mass shift in the mass spectrum. What is the cause and how can I fix it?
A: An unexpected mass increase of 56 Da is a strong indicator of S-tert-butylation of your cysteine residues.[1] This common side reaction occurs when the thiol group of cysteine is alkylated by tert-butyl cations. These cations are generated in high concentrations during TFA-mediated removal of tert-butyl-based protecting groups (e.g., Boc, tBu) from other amino acids in your sequence.[1]
Potential Solutions:
-
Enhance Scavenging: The standard TFA/TIS/H₂O cocktail is often insufficient to trap all tert-butyl cations. Add more effective thioether scavengers. A combination of thioanisole and dimethylsulfide (DMS) has been shown to be beneficial.[1]
-
Introduce a Reducing Agent: The addition of a disulfide-reducing agent like dithiothreitol (DTT) can also help mitigate this side reaction.[1]
-
Implement a Two-Step Cleavage Protocol: A highly effective strategy involves a staged increase in TFA concentration. This method has been shown to significantly reduce S-tert-butylation.[1][2]
Q2: After cleavage and purification, I observe significant amounts of dimers or oligomers of my peptide. What causes this and how can it be prevented?
A: The formation of dimers or oligomers is typically caused by the oxidation of the free sulfhydryl groups on cysteine residues, leading to the formation of intermolecular disulfide bonds.[3] This can happen during cleavage if the environment is not sufficiently reducing, or afterwards during workup and purification.
Potential Solutions:
-
Use a Thiol Scavenger: The most critical factor is the inclusion of a thiol scavenger in your cleavage cocktail to maintain a reducing environment. 1,2-ethanedithiol (EDT) is highly effective for this purpose.[4]
-
Ensure Fresh Reagents: Prepare your cleavage cocktail immediately before use with fresh, high-quality reagents. Old scavengers may have lost their efficacy.[3]
-
Work Under Inert Atmosphere: For highly sensitive peptides, bubbling argon or nitrogen through the cleavage mixture can help to displace oxygen and minimize oxidation.[5]
-
Post-Cleavage Reduction: If disulfide bonds have already formed, the crude peptide can be treated with a reducing agent like DTT or TCEP before purification.[3]
Q3: The deprotection of the Cys(Trt) group in my peptide seems incomplete. How can I ensure its complete removal?
A: The cleavage of the trityl (Trt) group from cysteine is a reversible reaction.[6] The highly stable trityl cation, if not effectively trapped by a scavenger, can reattach to the nucleophilic thiol group.
Potential Solutions:
-
Use Triisopropylsilane (TIS): TIS is an excellent scavenger for trityl cations. Standard cocktails for Cys(Trt) deprotection should always contain TIS, typically at 2.5-5%.[6]
-
Sufficient Cleavage Cocktail Volume: Ensure you are using an adequate volume of the cleavage cocktail relative to the amount of peptide-resin to avoid saturation of the scavengers.
-
Direct Precipitation: To prevent reattachment during workup, precipitate the peptide directly from the TFA cleavage mixture into cold diethyl ether.[6]
Q4: My peptide was synthesized on a Wang resin, and I'm seeing an unexpected side product. Could the resin be the cause?
A: Yes, this is a known issue. During TFA cleavage from a Wang resin, the linker can be cleaved to form a reactive (4-hydroxyphenyl)methylium carbocation. This cation can then alkylate the sulfhydryl group of a cysteine residue, leading to a difficult-to-remove side product.[7][8][9]
Potential Solutions:
-
Use a Robust Scavenger Cocktail: A cocktail containing strong carbocation scavengers like TIS is essential.[7] For particularly problematic sequences, a comprehensive mixture like Reagent K may be required.[7][10]
-
Optimize Cleavage Time: Minimize the cleavage time to reduce the exposure of the deprotected peptide to the reactive linker-derived cations.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good, general-purpose cleavage cocktail for a peptide containing one or two cysteine residues?
A: A widely used and effective starting point is a cocktail containing TFA, TIS, water, and EDT. A common formulation is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.[4]
-
TFA: The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups.
-
TIS: A scavenger that effectively quenches carbocations, particularly the trityl cation from Cys(Trt).[6][7]
-
Water: Acts as a scavenger and helps with peptide solubility.[7]
-
EDT: A reducing agent that prevents the oxidation of the cysteine thiol group.[4]
Q2: My peptide contains Cysteine, Tryptophan, and Methionine. What is the recommended cleavage cocktail?
A: For peptides containing multiple sensitive residues, a more complex scavenger mixture is required to prevent a range of side reactions. Reagent K is an excellent choice for this purpose.[5][11]
-
Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[7][10]
-
Rationale: Phenol and thioanisole are excellent scavengers for protecting groups from Trp and Met, while EDT specifically protects Cys from oxidation. This combination provides comprehensive protection for all sensitive residues.[7]
Q3: Are there less odorous alternatives to thiol scavengers like EDT?
A: Yes. The strong, unpleasant odor of reagents like EDT is a significant drawback. Several effective, lower-odor alternatives are available:
-
3,6-Dioxa-1,8-octanedithiol (DODT): A commonly used low-odor thiol scavenger.[7]
-
Dithiothreitol (DTT): While still a thiol, it is often considered less pungent than EDT and is used in some low-odor formulations like Reagent L.[7][11]
-
1,4-Benzenedimethanethiol (1,4-BDMT): A highly effective scavenger that has been shown to provide crude peptides in high yield and purity. It is more stable in TFA than DTT and DODT and is UV-detectable, which can aid in analysis.[12][13]
Data Presentation
Table 1: Common Cleavage Cocktails for Cysteine-Containing Peptides
| Reagent Name/Type | Composition (%) | Key Application/Benefit | Citations |
| Standard + Thiol | TFA (92.5), H₂O (2.5), TIS (2.5), EDT (2.5) | General purpose for peptides with Cys(Trt). | [4] |
| Reagent K | TFA (82.5), Phenol (5), H₂O (5), Thioanisole (5), EDT (2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | [10][11] |
| Reagent B | TFA (88), Phenol (5), H₂O (5), TIS (2) | Effective for scavenging trityl groups, but does not adequately protect Cys/Met from oxidation. | [7] |
| Two-Step Cleavage | Step 1: TFA (70), TIS (5), H₂O (5), Thioanisole (10), DMS (10), DTT (1%)Step 2: Add TFA to 80% | Minimizes S-tert-butylation side reactions. | [1][2] |
Table 2: Comparison of Common Thiol Scavengers
| Scavenger | Pros | Cons | Citations |
| 1,2-Ethanedithiol (EDT) | Highly effective at preventing oxidation. Well-established. | Very strong, unpleasant odor. Can form adducts with Cys. | [1][4] |
| Dithiothreitol (DTT) | Effective reducing agent. Less odorous than EDT. | Can decompose during TFA cleavage. | [1][11][13] |
| DODT | Low odor. | Less stable in TFA than other options. | [7][13] |
| 1,4-BDMT | High scavenging efficiency, improved yield/purity. Stable in TFA. UV-detectable. | Newer reagent, may be less commonly stocked. | [12][13] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Cys(Trt)-Containing Peptide
This protocol is suitable for a 0.1 mmol scale synthesis on a peptide-resin.
-
Resin Preparation: Transfer the dry peptide-resin (0.1 mmol) to a reaction vessel. Wash the resin three times with dichloromethane (DCM) to remove residual DMF and to swell the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[14]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail: 9.25 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, and 0.25 mL EDT. Cool the mixture in an ice bath. Caution: TFA is extremely corrosive. Always wear appropriate personal protective equipment (gloves, lab coat, eye protection).[3][14]
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin. Allow the vessel to warm to room temperature and stir or agitate gently for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[3]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin twice with 1-2 mL of fresh TFA. Combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold (–20°C) diethyl ether. A white precipitate (the crude peptide) should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This protocol is adapted from literature to reduce alkylation side products.[1][2]
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Step 1 Cocktail Preparation: In a fume hood, prepare 5 mL of the initial cleavage cocktail: 3.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, 0.5 mL thioanisole, 0.5 mL DMS, and 50 mg DTT.
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.
-
Step 2 - TFA Addition: Add 1.25 mL of pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.
-
Isolation and Precipitation: Follow Steps 4-6 from the standard protocol to isolate, precipitate, and dry the final peptide product.
Visualizations
Caption: Scavenger selection workflow based on peptide composition.
Caption: Key side reactions involving cysteine during TFA cleavage.
Caption: General experimental workflow for TFA peptide cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleavage of cysteine-containing peptides [bio-protocol.org]
- 11. peptide.com [peptide.com]
- 12. polypeptide.com [polypeptide.com]
- 13. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Methods to minimize β-elimination for C-terminal cysteine residues in SPPS
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing β-elimination and other side reactions involving C-terminal cysteine residues during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a mass addition of +51 Da on the C-terminal cysteine. | This is indicative of 3-(1-piperidinyl)alanine formation, which occurs after β-elimination of the cysteine's sulfhydryl group and subsequent addition of piperidine from the Fmoc deprotection solution.[1] | - Use a 2-chlorotrityl (2-CTC) or other trityl-type resin to sterically hinder the C-terminal residue.[2]- Employ a bulky side-chain protecting group on the cysteine, such as Trityl (Trt).- Consider using an alternative, less nucleophilic base for Fmoc deprotection if compatible with your synthesis. |
| HPLC analysis shows a diastereomeric peak for the final peptide, indicating racemization of the C-terminal cysteine. | The α-proton of the C-terminal cysteine is susceptible to abstraction by bases used during Fmoc deprotection and coupling, leading to epimerization.[3] This is particularly problematic when the cysteine is attached to a Wang-type resin. | - Resin Selection: Utilize a 2-chlorotrityl chloride (2-CTC) resin, which is highly effective at suppressing racemization.- Protecting Group Strategy: The Tetrahydropyranyl (Thp) protecting group has been shown to be superior to Trt, Dpm, Acm, and StBu in minimizing cysteine racemization.[4]- Coupling Conditions: Avoid highly basic coupling conditions (e.g., HBTU/DIPEA).[2] Instead, use coupling reagents under acidic or neutral conditions, such as DIPCDI/HOBt or DIPCDI/Oxyma.[2]- Base Selection: For coupling, consider replacing stronger bases like N-methylmorpholine with a weaker base such as 2,4,6-collidine to suppress racemization. |
| Low yield of the desired peptide containing a C-terminal cysteine. | This can be a result of β-elimination leading to peptide cleavage from the resin, or due to incomplete coupling reactions. | - Follow the recommendations to minimize β-elimination (using 2-CTC resin, appropriate protecting groups).- For coupling, ensure complete activation and coupling times. The use of additives like HOBt or HOAt can enhance reactivity and reduce side reactions.[5] |
| Incomplete removal of the Trityl (Trt) protecting group from cysteine during final cleavage. | The cleavage of the Cys(Trt) group is a reversible reaction. The highly stable trityl cation can re-attach to the nucleophilic thiol group. | - Use a cleavage cocktail containing scavengers that can effectively quench the trityl cation. Triisopropylsilane (TIS) is highly effective for this purpose.- For peptides with multiple Cys(Trt) residues, precipitating the peptide directly from the TFA cleavage mixture into diethyl ether can yield better results.[6]- Adding 2.5% ethanedithiol (EDT) to the cleavage cocktail helps maintain the reduced state of the cysteine thiol.[6] |
Frequently Asked Questions (FAQs)
Q1: What is β-elimination in the context of C-terminal cysteine residues in SPPS?
A1: β-elimination is a side reaction where the proton on the α-carbon of the C-terminal cysteine is abstracted by a base (commonly piperidine used for Fmoc deprotection). This leads to the elimination of the protected sulfhydryl group and the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine to form 3-(1-piperidinyl)alanine, an undesired modification.[7][1]
Q2: Why is the C-terminal cysteine particularly susceptible to racemization?
A2: The C-terminal cysteine is esterified to the resin, which activates the α-proton, making it more acidic and thus more susceptible to abstraction by bases. This is more pronounced with Wang-type resins.[6][3] This deprotonation leads to a loss of stereochemistry, resulting in a mixture of D and L isomers (racemization).[3]
Q3: Which resin is best for synthesizing peptides with a C-terminal cysteine?
A3: 2-chlorotrityl chloride (2-CTC) resin and other trityl-type resins are strongly recommended.[6][2] The bulky nature of the trityl linkage provides steric hindrance that helps to minimize both β-elimination and racemization of the C-terminal cysteine residue.[6][4]
Q4: What is the best side-chain protecting group for a C-terminal cysteine to minimize side reactions?
A4: While the Trityl (Trt) group is commonly used and offers good protection, other protecting groups have been shown to be more effective in minimizing racemization. The Tetrahydropyranyl (Thp) group, in particular, has been demonstrated to be superior to Trt, Dpm, Acm, and StBu in reducing both racemization and the formation of 3-(1-piperidinyl)alanine.[4] Using a pseudoproline dipeptide at the C-terminus has also been reported as an effective strategy to prevent epimerization.[8]
Q5: How can I adjust my coupling protocol to minimize racemization of the C-terminal cysteine?
A5: Avoid coupling methods that use strong bases for activation, such as HBTU/DIPEA.[2] Instead, opt for coupling reagents that can be used under acidic or neutral conditions. The use of carbodiimides like DIC with additives such as HOBt or Oxyma Pure is a good alternative.[6][5] These additives not only enhance reactivity but also act as racemization suppressants.[7][5]
Q6: Are there any specific cleavage conditions I should use for peptides containing Cys(Trt)?
A6: Yes, to prevent the re-attachment of the trityl group to the cysteine thiol, it is crucial to use a cleavage cocktail with efficient scavengers. A standard cleavage cocktail for Cys(Trt) containing peptides is TFA/TIS/H2O (95:2.5:2.5).[9] TIS effectively traps the trityl cation.[6] For peptides with multiple cysteines, the addition of EDT can help to keep the sulfhydryl groups in their reduced form.[6]
Quantitative Data Summary
Table 1: Effect of Resin on C-Terminal Cysteine Racemization
| Resin Type | Racemization Level | Reference |
| Wang-type | Problematic | [6] |
| 2-chlorotrityl (2-CTC) | Significantly reduced | [4] |
Table 2: Comparison of Cysteine Side-Chain Protecting Groups for Minimizing Racemization
| Protecting Group | Performance in Minimizing Racemization | Reference |
| Tetrahydropyranyl (Thp) | Superior to Trt, Dpm, Acm, and StBu | |
| Trityl (Trt) | Minimizes, but does not eliminate side products | [7] |
| Diphenylmethyl (Dpm) | Alternative to Trt | |
| Acetamidomethyl (Acm) | Less common for this purpose, stable to TFA | [6] |
| S-tert-butylthio (StBu) | Less common for this purpose | [6] |
Experimental Protocols
Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in dry dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 3 equivalents of Fmoc-Cys(Trt)-OH and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).
-
Add the amino acid solution to the resin and stir for 30 to 60 minutes at room temperature.
-
To cap any remaining reactive chloride groups, add a solution of DCM/Methanol/DIPEA (80:15:5) (10 mL) and mix for 15 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Dry the resin under vacuum.
Protocol 2: Coupling of Subsequent Amino Acids using DIPCDI/HOBt
-
Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with 1-hydroxybenzotriazole (HOBt) (3 equivalents) and diisopropylcarbodiimide (DIPCDI) (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin with DMF and DCM to prepare for the next cycle.
Protocol 3: Cleavage of a Cys(Trt)-Containing Peptide from the Resin
-
Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5). For peptides prone to oxidation, 1,2-ethanedithiol (EDT) can be added.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Visualizations
Caption: Mechanism of β-elimination at a C-terminal cysteine residue.
Caption: Recommended workflow for SPPS of peptides with C-terminal cysteine.
References
- 1. Bot Detection [iris-biotech.de]
- 2. biomatik.com [biomatik.com]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Thiol Protection in Fmoc SPPS: Fmoc-Cys(Trt)-OH versus Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yields and purity of the target peptide. This is particularly critical for cysteine residues, where the reactive thiol side chain necessitates robust protection to prevent unwanted side reactions, most notably disulfide bond formation and racemization. This guide provides a detailed comparison of two commercially available cysteine derivatives for Fmoc SPPS: the widely used Fmoc-Cys(Trt)-OH and the less common Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Performance Comparison: A Data-Driven and Theoretical Overview
The following table summarizes the key performance characteristics of Fmoc-Cys(Trt)-OH, based on published experimental data, and a theoretical profile for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (Theoretical) |
| Protecting Group | Trityl (Triphenylmethyl) | tert-butoxycarbonylpropyl |
| Deprotection Condition | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Expected to be stable to standard TFA cleavage; requires specific deprotection conditions (e.g., strong acid or catalytic methods) |
| Orthogonality | Cleaved simultaneously with most other side-chain protecting groups and resin linkage | Potentially orthogonal to Trt and other acid-labile groups, allowing for selective deprotection |
| Racemization | Prone to racemization, especially with base-mediated coupling reagents (e.g., HBTU/DIPEA).[6] Racemization rates of 3.3% to 8.0% have been reported depending on coupling conditions.[6] | Expected to exhibit lower racemization compared to Trt due to reduced steric hindrance and electronic effects. |
| Key Advantages | Cost-effective; convenient single-step deprotection during final cleavage. | Potential for selective disulfide bond formation through orthogonal deprotection. May offer reduced racemization. |
| Key Disadvantages | High risk of racemization.[2][3] Incomplete removal can occur, requiring optimized cleavage cocktails.[6] | Lack of extensive published data. May require additional, specific deprotection steps, adding complexity to the synthesis. |
Chemical Structures and Deprotection Pathways
The chemical structures of the two protected cysteine derivatives illustrate the fundamental differences in their protecting moieties. The bulky trityl group is cleaved via a stable carbocation, whereas the tert-butoxycarbonylpropyl group's lability would be dictated by the Boc group, typically requiring strong acidolysis.
Caption: Chemical structures and deprotection pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the coupling of Fmoc-protected cysteine and the deprotection of the Trt group.
General Protocol for Coupling of Fmoc-Cys-OH in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.
-
Coupling:
-
Dissolve Fmoc-Cys(Protecting Group)-OH (3 equivalents), a coupling agent such as HCTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Proceed to the next coupling cycle.
Protocol for Cleavage and Deprotection of Cys(Trt)-Containing Peptides
-
Resin Preparation: After synthesis completion, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. For peptides containing multiple Cys(Trt) residues, the addition of 2.5% ethanedithiol (EDT) is recommended to prevent re-attachment of the trityl group.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.[7]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Selecting a Cysteine Protecting Group
The choice between Fmoc-Cys(Trt)-OH and an orthogonally protected derivative like Fmoc-Cys(tert-butoxycarbonylpropyl)-OH depends on the specific requirements of the peptide synthesis.
Caption: Decision workflow for cysteine protection strategy.
Conclusion
Fmoc-Cys(Trt)-OH remains a workhorse in routine SPPS due to its straightforward deprotection in the final cleavage step. However, the significant risk of racemization necessitates careful consideration of coupling conditions, often favoring milder and potentially less efficient reagents.
While direct experimental comparisons are lacking, Fmoc-Cys(tert-butoxycarbonylpropyl)-OH presents a theoretically attractive alternative, particularly for complex peptides requiring selective disulfide bond formation or for sequences known to be susceptible to racemization. The principle of orthogonal protection is a powerful tool in advanced peptide synthesis.[5] The potential benefits of reduced racemization and increased synthetic flexibility may outweigh the added complexity of a separate deprotection step for this and other alternative cysteine protecting groups. Researchers are encouraged to consider these factors when designing their synthetic strategies for cysteine-containing peptides.
References
- 1. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. 相关内容暂不可用 [sigmaaldrich.com]
- 7. Fmoc-cys(tbu)-oh applications | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Cysteine Protection in Peptide Synthesis: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH vs. Fmoc-Cys(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is paramount to achieving high yields and purity of the target peptide. Cysteine, with its reactive thiol side chain, presents a particular challenge, necessitating robust protection to prevent unwanted side reactions such as oxidation and disulfide scrambling. This guide provides a detailed comparison of two commercially available Fmoc-protected cysteine derivatives: Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and the more conventional Fmoc-Cys(tBu)-OH. While extensive experimental data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is limited in the public domain, this guide leverages the known chemistry of its constituent protecting group to provide a comprehensive comparative analysis.
At a Glance: Key Differences and Applications
Fmoc-Cys(tBu)-OH is a widely used building block in Fmoc-based SPPS. The S-tert-butyl (tBu) group offers strong acid stability, remaining intact during the repetitive piperidine-mediated Fmoc deprotection steps and requiring harsh acidic conditions for its removal, typically in the final cleavage from the resin.
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, on the other hand, presents an intriguing alternative for more complex synthetic strategies. The tert-butoxycarbonyl (Boc) moiety within the protecting group is acid-labile, offering the potential for orthogonal deprotection on the solid phase. This allows for selective deprotection of the cysteine thiol while other acid-labile side chain protecting groups (like tBu) remain in place, enabling site-specific modifications such as on-resin cyclization or conjugation.
Chemical Properties and Performance Comparison
The following table summarizes the key chemical and performance characteristics of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and Fmoc-Cys(tBu)-OH.
| Feature | Fmoc-Cys(tert-butoxycarbonylpropyl)-OH | Fmoc-Cys(tBu)-OH |
| Chemical Structure | C₂₆H₃₁NO₆S | C₂₂H₂₅NO₄S |
| Molecular Weight | 485.59 g/mol [1] | 399.50 g/mol |
| CAS Number | 102971-73-3[1] | 67436-13-9 |
| Protecting Group | tert-butoxycarbonylpropyl | S-tert-butyl (tBu) |
| Deprotection Condition | Mildly acidic (e.g., dilute TFA) | Strong acid (e.g., TFMSA or Hg(II) acetate) |
| Orthogonality | Orthogonal to tBu and other highly acid-labile groups | Not orthogonal to other strong acid-labile groups |
| Solubility | Expected to have good solubility in common SPPS solvents like DMF and NMP[2][3] | Good solubility in common SPPS solvents[2][4] |
| Racemization Risk | Cysteine residues are prone to racemization during coupling, especially with base-mediated activators.[5][6][7] | Cysteine residues are prone to racemization, particularly with uronium/aminium-based coupling reagents.[5][6][7] |
| Key Advantage | Enables on-resin selective deprotection for site-specific modifications. | High stability during SPPS and straightforward global deprotection. |
| Potential Application | Synthesis of cyclic peptides, antibody-drug conjugates (ADCs), peptides with post-translational modifications. | Routine synthesis of linear peptides. |
Experimental Protocols
Detailed experimental protocols for the use and deprotection of these cysteine derivatives are crucial for successful peptide synthesis.
Standard Coupling Protocol for Fmoc-Amino Acids in SPPS
This protocol is generally applicable for both Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and Fmoc-Cys(tBu)-OH. To minimize racemization, the use of carbodiimide-based activators is recommended.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
Deprotection of the Cysteine Side Chain
Fmoc-Cys(tBu)-OH Deprotection (Global Cleavage)
The S-tBu group is typically removed during the final cleavage of the peptide from the resin.
-
Cleavage Cocktail (Reagent K): A commonly used cocktail for peptides containing sensitive residues consists of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%[8]
-
-
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH Deprotection (On-Resin, Inferred Protocol)
The deprotection of the tert-butoxycarbonylpropyl group is inferred from the known acid-lability of the Boc group. This allows for selective deprotection on the resin.
-
Deprotection Reagent: A solution of 10-30% TFA in DCM (v/v). The exact concentration and time should be optimized for the specific peptide sequence to avoid premature cleavage of other acid-labile groups.
-
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with the TFA/DCM solution for 15-30 minutes at room temperature. Repeat as necessary, monitoring the deprotection by a suitable method (e.g., Ellman's test for free thiols).
-
Wash the resin thoroughly with DCM and DMF to remove the acid and byproducts.
-
The deprotected thiol group is now available for on-resin modification (e.g., cyclization, conjugation).
-
Visualizing the Chemistry: Structures and Workflows
Diagrams created using Graphviz illustrate the chemical structures and a generalized workflow for solid-phase peptide synthesis.
Caption: Chemical structures of the two Fmoc-cysteine derivatives.
Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the synthesis of cysteine-containing peptides.
-
Racemization: Cysteine is highly susceptible to racemization during activation, especially with base-mediated coupling reagents like HBTU and HATU.[5][6]
-
Mitigation: Use of carbodiimide-based activators (e.g., DIC/Oxyma) or pre-formed active esters can significantly reduce racemization.
-
-
β-Elimination: C-terminal cysteine residues can undergo β-elimination during piperidine treatment, leading to the formation of dehydroalanine, which can further react with piperidine to form a piperidinyl-alanine adduct.[5]
-
Mitigation: Using sterically hindered protecting groups like trityl (Trt) can minimize this side reaction. The bulkiness of both the tBu and tert-butoxycarbonylpropyl groups may also offer some protection.
-
-
Oxidation: The free thiol group is readily oxidized to form disulfide bonds, which can lead to dimerization or oligomerization of the peptide.
-
Mitigation: Perform cleavage and purification under an inert atmosphere and use reducing agents like dithiothreitol (DTT) in purification buffers.
-
Conclusion: Choosing the Right Tool for the Job
The choice between Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and Fmoc-Cys(tBu)-OH ultimately depends on the synthetic strategy.
-
Fmoc-Cys(tBu)-OH remains the workhorse for the routine synthesis of linear peptides where global deprotection in the final step is desired. Its high stability and well-established protocols make it a reliable choice.
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH offers a valuable tool for more advanced peptide synthesis. Its key advantage lies in the orthogonality of the tert-butoxycarbonylpropyl protecting group, which can be selectively removed on-resin under mild acidic conditions. This feature opens the door to the efficient synthesis of complex peptides, including those with disulfide bridges that require controlled formation, cyclic peptides, and various conjugates.
Researchers and drug development professionals should carefully consider the desired final peptide structure and the synthetic route to select the most appropriate protected cysteine derivative for their specific needs. While direct comparative data is scarce, the predictable chemistry of the protecting groups allows for a rational selection process to optimize the outcomes of complex peptide synthesis projects.
References
- 1. Fmoc-Cys(3-(t-butoxycarbonyl)-propyl)-OH | 102971-73-3 | FF157403 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
A Comparative Guide to Cysteine Protecting Groups: Fmoc-Cys(S-tert-butylthio)-OH vs. Fmoc-Cys(Acm)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate cysteine-protecting group is a critical determinant of success. This guide provides an in-depth comparison of two commonly utilized cysteine derivatives, Fmoc-Cys(S-tert-butylthio)-OH (Fmoc-Cys(StBu)-OH) and Fmoc-Cys(acetamidomethyl)-OH (Fmoc-Cys(Acm)-OH), offering insights into their respective advantages and supported by experimental data to inform strategic decision-making in solid-phase peptide synthesis (SPPS).
Introduction to Cysteine Protection in Peptide Synthesis
Cysteine's thiol side chain is highly reactive and susceptible to oxidation and other undesirable side reactions during peptide synthesis. Effective protection of this functional group is therefore paramount to prevent the formation of disulfide-linked dimers or oligomers and other byproducts, ensuring the desired peptide sequence is obtained with high purity and yield. The choice of protecting group is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture and the orthogonality required for selective deprotection.
Fmoc-Cys(Acm)-OH is a widely used building block where the acetamidomethyl (Acm) group provides robust protection under the standard conditions of Fmoc-based SPPS. Its removal is typically achieved through oxidative methods, often with concomitant disulfide bond formation, making it a valuable tool for the synthesis of cyclic peptides.
Fmoc-Cys(StBu)-OH , correctly named Fmoc-Cys(S-tert-butylthio)-OH, features the S-tert-butylthio (StBu) protecting group. A key characteristic of the StBu group is its exceptional stability to both the basic conditions required for Fmoc group removal and the acidic conditions of final peptide cleavage from the resin.[1] This stability minimizes the risk of premature deprotection and associated side reactions.[1]
Comparative Analysis
The selection between Fmoc-Cys(StBu)-OH and Fmoc-Cys(Acm)-OH hinges on several factors, including the desired orthogonality, the intended method for disulfide bond formation, and the potential for side reactions.
| Feature | Fmoc-Cys(StBu)-OH | Fmoc-Cys(Acm)-OH |
| Protecting Group | S-tert-butylthio (StBu) | Acetamidomethyl (Acm) |
| Stability in SPPS | High stability to both basic (Fmoc deprotection) and acidic (cleavage) conditions.[1] | Stable under standard Fmoc-SPPS conditions.[2] |
| Deprotection Method | Reductive cleavage with thiols (e.g., DTT, β-mercaptoethanol) or phosphines. | Oxidative cleavage with iodine or treatment with mercury(II) acetate.[2] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups. Deprotection is performed post-cleavage or on-resin prior to cleavage. | Orthogonal to the standard acid-labile protecting groups used in Fmoc-SPPS.[3] |
| Disulfide Bond Formation | Deprotection yields a free thiol, which can then be oxidized to form a disulfide bond. | Deprotection with iodine can directly lead to disulfide bond formation.[2] |
| Key Advantage | Robustness and stability throughout the synthesis process, minimizing premature deprotection.[1] | Allows for direct oxidative cyclization, which can be advantageous for forming disulfide bridges.[2] |
| Potential Disadvantage | Reductive deprotection can be sluggish and sequence-dependent. | Use of potentially toxic heavy metals (mercury) for non-oxidative deprotection. |
Performance in Peptide Synthesis: Experimental Data
Racemization
Cysteine residues are known to be susceptible to racemization during coupling in Fmoc-SPPS, particularly when using base-mediated activation methods.[4] Studies have shown that the choice of protecting group can influence the extent of this side reaction. For instance, one study found that the tetrahydropyranyl (Thp) protecting group showed lower racemization compared to both Acm and StBu derivatives.[4] Another study indicated that Fmoc-Cys(Acm)-OH generally exhibits lower racemization rates compared to Fmoc-Cys(Trt)-OH. While direct quantitative data for StBu versus Acm is scarce, the inherent stability of the StBu group may contribute to reduced epimerization by minimizing side reactions that can lead to racemization.
| Cysteine Derivative | Racemization Level (D-Cys formation) | Coupling Conditions | Reference |
| Fmoc-Cys(Thp)-OH | 0.74% | DIPCDI/Oxyma | [4] |
| Fmoc-Cys(Trt)-OH | 3.3% | DIPCDI/Oxyma | [4] |
| Fmoc-Cys(Dpm)-OH | 6.8% | DIPCDI/Oxyma | [4] |
This table provides context on racemization with different protecting groups but lacks a direct comparison between StBu and Acm.
Experimental Protocols
On-Resin Deprotection of Fmoc-Cys(StBu)-OH with Dithiothreitol (DTT)
This protocol describes the reductive cleavage of the S-tert-butylthio group from a resin-bound peptide.
Materials:
-
Peptidyl-resin with Cys(StBu)
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a solution of 10% (w/v) DTT and 5% (v/v) NMM in DMF.
-
Treat the resin with the DTT solution (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the deprotection is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
The resin with the deprotected cysteine is now ready for subsequent steps, such as on-resin cyclization or cleavage from the resin.
On-Resin Deprotection and Cyclization of Peptides Containing Two Cys(Acm) Residues using Iodine
This protocol is for the simultaneous deprotection of two Acm groups and the formation of an intramolecular disulfide bond on the solid support.
Materials:
-
Peptidyl-resin with two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Deionized water
-
Ascorbic acid
-
Dichloromethane (DCM)
Procedure:
-
Suspend the linear peptide resin in DMF (approximately 1 mL per gram of resin).
-
Prepare a solution of iodine (10 equivalents relative to the peptide) in a 4:1 (v/v) mixture of DMF and water.
-
Add the iodine solution to the resin suspension.
-
Shake the reaction mixture at room temperature for 40 minutes.
-
Filter the resin.
-
Wash the resin with DMF (3x).
-
Wash the resin with a 2% ascorbic acid solution in DMF (2x) to quench any remaining iodine.
-
Wash the resin with DMF (5x).
-
Wash the resin with DCM (3x).
-
The resin-bound cyclic peptide is now ready for cleavage.
Conclusion
Both Fmoc-Cys(StBu)-OH and Fmoc-Cys(Acm)-OH are valuable reagents in the peptide chemist's toolbox, each with distinct advantages.
Fmoc-Cys(StBu)-OH is the preferred choice when maximum stability of the cysteine protection throughout the synthesis is the primary concern. Its robustness against both acidic and basic conditions makes it a reliable option for the synthesis of complex and lengthy peptides, minimizing the risk of unwanted side reactions.
Fmoc-Cys(Acm)-OH excels in strategies that require the directed formation of disulfide bonds. The ability to deprotect and cyclize in a single oxidative step simplifies the workflow for producing cyclic peptides.
The optimal choice will ultimately depend on the specific requirements of the target peptide, including its sequence, desired disulfide connectivity, and the overall synthetic strategy. Researchers should carefully consider the factors of stability, orthogonality, and the desired final product when selecting the most appropriate cysteine-protected amino acid for their synthesis.
References
A Researcher's Guide to Cysteine Protecting Groups in Fmoc SPPS: An Objective Comparison
For researchers and professionals in peptide synthesis and drug development, the strategic selection of protecting groups for cysteine residues is paramount to the successful solid-phase peptide synthesis (SPPS) of complex peptides. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation, and to enable the regioselective formation of disulfide bonds, which are often critical for peptide structure and function. This guide provides an objective overview and comparison of commonly employed cysteine protecting groups in Fluorenylmethyloxycarbonyl (Fmoc) SPPS, supported by experimental data and detailed protocols.
Overview of Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture. Protecting groups are broadly categorized based on their deprotection chemistry, which allows for orthogonal removal without affecting other protecting groups or the peptide-resin linkage.
A summary of the most common cysteine protecting groups used in Fmoc SPPS is presented below:
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Key Features |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved during final resin cleavage. Cost-effective for routine synthesis of peptides with free thiols. Prone to racemization.[1] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[2] | Stable to TFA. Allows for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[3] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation.[4] Useful for orthogonal protection schemes. |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-2% TFA in DCM)[5] | Highly acid-labile, allowing for selective deprotection on-resin. Orthogonal to Trt, Acm, and tBu. |
| Diphenylmethyl | Dpm | TFA (e.g., 95% TFA)[6][7] | More stable than Trt to dilute acid, enabling selective Mmt removal. Less prone to racemization than Trt.[6] |
| S-tert-butylthio | StBu | Reducing agents (e.g., thiols, phosphines) | Stable to TFA. Removal can be sluggish. |
| Trimethoxyphenylthio | STmp | Mild reducing agents (e.g., DTT, P(nBu)₃)[8] | Rapid on-resin deprotection (5 min).[8] Orthogonal to acid-labile groups. |
| Tetrahydropyranyl | Thp | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Reduces racemization and side reactions compared to Trt. Stable to 1% TFA in DCM. |
| 4-Methoxybenzyloxymethyl | MBom | TFA | Significantly reduces racemization compared to Trt, even with microwave heating.[9] |
Quantitative Comparison of Performance
The performance of cysteine protecting groups can be evaluated based on several quantitative parameters, including cleavage efficiency, propensity for racemization during coupling, and the formation of side products.
Racemization during Coupling
Racemization of the C-terminal cysteine residue is a significant side reaction, particularly with base-mediated coupling reagents. The choice of protecting group can have a substantial impact on the extent of epimerization.
| Protecting Group | Racemization (%) | Coupling Conditions | Reference |
| Thp | 0.74 | DIPCDI/Oxyma Pure | |
| Trt | 3.3 | DIPCDI/Oxyma Pure | |
| Dpm | 6.8 | DIPCDI/Oxyma Pure | |
| MBom | 0.4 | HCTU/6-Cl-HOBt/DIEA | [9] |
| Trt | 10.9 - 26.6 | HCTU/6-Cl-HOBt/DIEA (MW-assisted) | [9] |
| Acm | Generally lower than Trt | HCTU/DIEA | [9] |
These data highlight that protecting groups such as Thp and MBom offer significant advantages in minimizing racemization, a critical factor for the synthesis of chirally pure peptides.
Experimental Workflows and Logical Relationships
The general workflow for Fmoc SPPS and the strategic, orthogonal deprotection of cysteine residues for regioselective disulfide bond formation can be visualized using the following diagrams.
Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy for regioselective disulfide bond formation.
Key Experimental Protocols
Detailed and reliable protocols are crucial for reproducible results in peptide synthesis. Below are methodologies for the deprotection of common cysteine protecting groups and subsequent disulfide bond formation.
Deprotection of Cysteine Protecting Groups
1. Trityl (Trt) Deprotection (during final cleavage):
-
Reagents: Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended.
-
Procedure:
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[10]
-
Filter the resin and wash with additional TFA.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
2. 4-Methoxytrityl (Mmt) On-Resin Deprotection:
-
Reagents: 1-2% TFA in Dichloromethane (DCM), optionally with 5% TIS as a scavenger.
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution for 2 minutes and drain.[11]
-
Repeat the treatment until the yellow color of the Mmt cation is no longer observed in the filtrate (typically 5-10 cycles).
-
Wash the resin thoroughly with DCM, a neutralizing solution (e.g., 10% Diisopropylethylamine (DIPEA) in DMF), and finally with DMF and DCM.
-
3. Acetamidomethyl (Acm) Deprotection and Disulfide Formation with Iodine:
-
Reagents: 0.1 M Iodine (I₂) in a suitable solvent (e.g., methanol, acetic acid, or DMF for on-resin cyclization).[2][10]
-
Procedure (On-Resin):
-
Swell the Acm-protected peptide-resin in DMF.
-
Treat the resin with a solution of I₂ (10 equivalents per Acm group) in DMF for 1-2 hours at room temperature.
-
Monitor the reaction by LC-MS analysis of a cleaved sample.
-
Wash the resin with DMF to remove excess iodine, followed by a wash with sodium thiosulfate solution to quench any remaining iodine, and then with water and DMF.
-
4. S-tert-butylthio (StBu) and Trimethoxyphenylthio (STmp) On-Resin Deprotection:
-
Reagents: Reducing agent solution (e.g., 5% Dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF for STmp).[12]
-
Procedure for STmp:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the reducing solution for 5-10 minutes at room temperature.[8]
-
Wash the resin thoroughly with DMF and DCM.
-
Disulfide Bond Formation
1. On-Resin Oxidation:
-
General Principle: After selective deprotection of two cysteine residues on the resin, an oxidizing agent is introduced to form the disulfide bond. This method minimizes intermolecular side reactions.
-
Common Oxidizing Agents:
-
Iodine (I₂): As described in the Acm deprotection protocol.
-
N-Chlorosuccinimide (NCS): Treat the resin with NCS (2 equivalents) in DMF for 15 minutes.
-
Thallium(III) trifluoroacetate (Tl(TFA)₃): Can be used in DMF on the solid phase.
-
2. Solution Phase Oxidation:
-
General Principle: The linear peptide with free thiol groups is cleaved from the resin, purified, and then oxidized in solution at high dilution to favor intramolecular cyclization.
-
Common Methods:
-
Air Oxidation: The purified peptide is dissolved in a buffer at pH 7.5-8.5 (e.g., ammonium bicarbonate) at a low concentration (0.1-1 mg/mL) and stirred in an open flask for several hours to days.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): A dilute solution of the peptide is treated with a slight excess of K₃[Fe(CN)₆].
-
Dimethyl Sulfoxide (DMSO): The peptide is dissolved in an aqueous buffer containing DMSO (e.g., 10-20%).
-
Conclusion
The selection of an appropriate cysteine protecting group strategy is a critical decision in the synthesis of complex peptides. While Trt remains a cost-effective choice for simple peptides requiring free thiols, the use of orthogonal protecting groups like Mmt, Acm, and tBu is indispensable for the regioselective synthesis of multiple disulfide bonds. Newer protecting groups such as Thp and MBom offer significant advantages in minimizing racemization, a persistent challenge in peptide chemistry. By carefully considering the stability, deprotection conditions, and potential side reactions associated with each protecting group, and by employing robust and optimized experimental protocols, researchers can significantly enhance the success rate and purity of their synthetic peptides.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. Fmoc-Cys(Dpm)-OH Novabiochem 247595-29-5 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Buy Fmoc-Cys(STmp)-OH | 1403834-74-1 [smolecule.com]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
A Comparative Guide to the Analytical Characterization of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of protected amino acids is paramount in peptide synthesis and drug development to ensure the purity and structural integrity of the final product. This guide provides a comparative overview of key analytical methods for the characterization of N-α-Fmoc-S-(tert-butoxycarbonylpropyl)-L-cysteine (Fmoc-Cys(tert-butoxycarbonylpropyl)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). We will delve into the principles, experimental protocols, and expected data for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
Before delving into the analytical techniques, a summary of the key physicochemical properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is presented in Table 1.
Table 1: Physicochemical Properties of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₁NO₆S | [1][2] |
| Molecular Weight | 485.59 g/mol | [1][2] |
| CAS Number | 102971-73-3 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol | [3] |
| Storage | -20°C, desiccated | [3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of Fmoc-amino acids and for monitoring reaction progress. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Comparison of HPLC Methods
Different column and mobile phase combinations can be employed for the analysis of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH. Table 2 provides a comparison of typical RP-HPLC methods.
Table 2: Comparison of RP-HPLC Methods for Fmoc-Amino Acid Analysis
| Parameter | Method A | Method B |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B over 20 min | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 265 nm | UV at 254 nm and 301 nm |
| Expected Retention Time | Dependent on gradient and exact compound structure, but typically in the range of 10-15 minutes. | Similar to Method A, with potential shifts due to different organic modifier and gradient. |
| Resolution | High resolution for Fmoc-amino acids and common impurities. | Good resolution, may offer different selectivity compared to acetonitrile. |
Experimental Protocol: RP-HPLC Analysis
This protocol outlines a general procedure for the purity assessment of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH by RP-HPLC.
1. Sample Preparation:
-
Dissolve a small amount of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (approximately 1 mg/mL) in a mixture of Mobile Phase A and B (e.g., 50:50) or in a suitable organic solvent like acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (for the Fmoc group).
3. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram. A purity of ≥98% is typically expected for high-quality reagents.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass Spectrometric Data
Table 3: Expected Ions in the Mass Spectrum of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₂₆H₃₂NO₆S]⁺ | 486.19 |
| [M+Na]⁺ | [C₂₆H₃₁NNaO₆S]⁺ | 508.17 |
| [M-H]⁻ | [C₂₆H₃₀NO₆S]⁻ | 484.18 |
Experimental Protocol: ESI-MS Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.
2. Mass Spectrometer Conditions:
-
Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 100-1000.
3. Data Analysis:
-
The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The presence of adducts like [M+Na]⁺ is also common. The experimentally determined monoisotopic mass should be within a few ppm of the calculated mass for high-resolution instruments.
Mass Spectrometry Analysis Pathway
Caption: Logical flow for molecular weight confirmation by ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are essential for unambiguous characterization.
Expected NMR Data
Table 4: Expected ¹H NMR Chemical Shifts for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in CDCl₃
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Fmoc aromatic | 7.2 - 7.8 | m |
| NH | ~5.5 | d |
| α-CH | ~4.6 | m |
| Fmoc CH, CH₂ | ~4.2 - 4.4 | m |
| β-CH₂ | ~2.9 - 3.1 | m |
| Propyl CH₂ | ~1.8 - 2.6 | m |
| tert-Butyl CH₃ | ~1.4 | s |
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full structural assignment.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
3. Data Analysis:
-
The ¹H NMR spectrum will show the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns.
-
The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.
-
Integration of the proton signals should be consistent with the number of protons in each group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected FTIR Data
Table 5: Key FTIR Absorption Bands for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (urethane) | ~3300 | Stretching |
| C-H (aromatic) | ~3100-3000 | Stretching |
| C-H (aliphatic) | ~2980-2850 | Stretching |
| C=O (carboxylic acid) | ~1710 | Stretching |
| C=O (urethane) | ~1690 | Stretching |
| C=O (ester) | ~1730 | Stretching |
| C=C (aromatic) | ~1600, 1480, 1450 | Stretching |
| C-O | ~1250-1000 | Stretching |
| S-C | ~700-600 | Stretching |
Experimental Protocol: ATR-FTIR Spectroscopy
1. Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
2. FTIR Spectrometer and Parameters:
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
3. Data Analysis:
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH. RP-HPLC is the primary method for determining purity, while ESI-MS provides unambiguous confirmation of the molecular weight. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure, and FTIR offers a rapid confirmation of the presence of key functional groups. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and identity of this critical reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For researchers and professionals in drug development and proteomics, the choice of protecting groups for cysteine residues is critical for successful peptide synthesis and subsequent analysis. This guide provides a comparative analysis of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in mass spectrometry, benchmarked against common alternative cysteine-protecting groups.
Comparative Performance in Mass Spectrometry
The selection of a cysteine-protecting group can significantly influence the outcome of mass spectrometry analysis. The stability of the protecting group during ionization and fragmentation determines the complexity of the resulting spectra and the confidence in peptide identification. Here, we compare the expected mass spectrometry characteristics of peptides incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH with those containing other widely used cysteine derivatives.
| Protecting Group | Structure of Protected Cysteine Side Chain | Molecular Weight (Da) of Protecting Group | Expected Behavior in Mass Spectrometry (CID/HCD) | Key Advantages in MS Analysis | Potential Drawbacks in MS Analysis |
| tert-butoxycarbonylpropyl | -S-(CH₂)₃-COO-C(CH₃)₃ | 159.22 | Prone to neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the Boc group. The remaining propionic acid moiety is generally stable. | The characteristic neutral losses can serve as a signature for the presence of this modification. | Can complicate spectral interpretation due to the presence of multiple fragment ions from the same precursor. May lead to reduced intensity of backbone fragment ions. |
| Trityl (Trt) | -S-C(C₆H₅)₃ | 243.34 | Highly labile in the gas phase; often cleaved during ionization (in-source decay) or at low collision energies. Results in spectra that can be interpreted as the free cysteine peptide. | Simplifies spectra by often showing the unprotected peptide, which can be easier to identify against a database. | In-source decay can lead to a loss of information about the original protected peptide. The signal may be split between the protected and unprotected forms, reducing overall sensitivity. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | 71.09 | Generally stable during CID/HCD fragmentation. The mass of the protecting group is observed as a modification on the cysteine residue. | Provides a stable mass shift, allowing for confident identification of the modified peptide. Less prone to in-source decay. | The additional mass can sometimes shift fragment ions outside of the optimal detection range or cause minor changes in fragmentation patterns. |
| tert-butyl (tBu) | -S-C(CH₃)₃ | 57.12 | Stable during typical CID/HCD fragmentation conditions. The mass of the protecting group is observed as a modification. | Offers a stable mass modification for straightforward spectral interpretation. | Can be susceptible to loss under very high energy fragmentation conditions, though less so than Trt. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the synthesis and mass spectrometry analysis of peptides incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and its alternatives.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (including Fmoc-Cys(tert-butoxycarbonylpropyl)-OH or its alternatives) (4 equivalents) and a coupling agent such as HBTU (3.95 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (8 equivalents) and add the mixture to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note: The tert-butoxycarbonylpropyl group is acid-labile and will be cleaved under these conditions. For analysis of the fully protected peptide, a milder cleavage from a hyper-acid-labile resin would be required.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize the purified product.
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile 50:50 v/v) to a concentration of 1 pmol/µL.
-
LC-MS/MS Analysis:
-
Inject the peptide sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration (containing 0.1% formic acid).
-
Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer.
-
Acquire MS1 survey scans followed by data-dependent MS2 fragmentation of the most intense precursor ions.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
-
Data Analysis:
-
Process the raw data using a suitable software package.
-
Search the MS/MS spectra against a database containing the expected peptide sequence with potential modifications (including the protecting groups if they are expected to be retained).
-
Manually inspect the spectra to confirm the fragmentation patterns and identify characteristic neutral losses.
-
Visualizing Workflows and Fragmentation
To further clarify the experimental process and the expected fragmentation patterns, the following diagrams are provided.
Comparative Analysis of NMR Spectroscopic Data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and Common Alternatives
A Guide for Researchers in Peptide Synthesis and Drug Development
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to the successful assembly of complex peptide sequences. For the incorporation of cysteine residues, a variety of thiol-protecting groups are available, each with distinct lability and spectroscopic characteristics. This guide provides a comparative overview of the NMR spectroscopic data for Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and its commonly used alternatives: Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(tBu)-OH. The data presented herein, summarized in clear tabular formats, is intended to aid researchers in the identification, characterization, and purity assessment of these critical building blocks.
Executive Summary
Comparison of ¹H NMR Spectroscopic Data
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the Fmoc protecting group, the amino acid backbone, and the specific S-protecting group. The table below summarizes the key chemical shifts for the alternatives to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) |
| Fmoc-Cys(Trt)-OH | Fmoc group: 7.76 (d, J = 7.4 Hz, 2H), 7.59 (t, J = 6.6 Hz, 2H), 7.42-7.21 (m, 19H, Trt & Fmoc) Backbone: 5.54 (d, J = 7.9 Hz, 1H, NH), 4.56 (dd, J = 12.1, 5.3 Hz, 1H, α-CH), 4.40 (d, J = 6.8 Hz, 2H, Fmoc-CH₂), 4.22 (t, J = 6.7 Hz, 1H, Fmoc-CH) Side Chain: 2.87 (qd, J = 13.9, 5.5 Hz, 2H, β-CH₂) |
| Fmoc-Cys(Acm)-OH | Data not available in a tabulated format in the searched sources. |
| Fmoc-Cys(tBu)-OH | Data not available in a tabulated format in the searched sources. |
Comparison of ¹³C NMR Spectroscopic Data
The ¹³C NMR spectra provide valuable information on the carbon framework of these molecules. The chemical shifts of the carbonyl carbon, the α- and β-carbons of the cysteine residue, and the carbons of the protecting groups are key diagnostic markers.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Fmoc-Cys(Trt)-OH | Carbonyl: 175.0 Fmoc group: 156.1, 143.8, 141.5, 128.8, 127.9, 127.3, 125.2, 120.2, 67.5, 47.2 Backbone: 54.7 (α-C) Side Chain: 140.6 (Trt-C), 128.4, 127.6, 53.4 (Trt-C), 34.2 (β-C) |
| Fmoc-Cys(Acm)-OH | Data not available in a tabulated format in the searched sources. |
| Fmoc-Cys(tBu)-OH | Data not available in a tabulated format in the searched sources. |
Experimental Protocols
The following is a general protocol for the acquisition of NMR spectra of Fmoc-protected cysteine derivatives, based on common laboratory practices.
Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
Sample Preparation: Approximately 5-10 mg of the Fmoc-amino acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire ¹H spectra. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Proton-decoupled ¹³C spectra are acquired with a spectral width of approximately 220 ppm. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Visualization of Structures
The following diagrams illustrate the chemical structures of the discussed compounds.
Caption: Chemical structures of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and its alternatives.
Logical Workflow for Selecting a Cysteine Protecting Group
The choice of a suitable S-protecting group for cysteine is a critical decision in peptide synthesis strategy. The following diagram outlines a logical workflow to guide this selection process.
Caption: Decision workflow for selecting an appropriate S-protecting group for cysteine in SPPS.
A Comparative Guide to Purity Analysis of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For Researchers, Scientists, and Drug Development Professionals
The chemical and enantiomeric purity of Fmoc-protected amino acids is paramount in solid-phase peptide synthesis (SPPS). Impurities can lead to the formation of deletion sequences, truncated peptides, and diastereomeric products, complicating purification and reducing the overall yield of the target peptide. This guide provides a comparative overview of analytical methods for determining the purity of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, using the closely related and well-documented Fmoc-Cys(Trt)-OH as a practical model.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and powerful technique for assessing the purity of Fmoc-amino acids.[1][2] It excels in separating the target compound from closely related impurities. Two primary HPLC modes are employed: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity Assessment
RP-HPLC separates molecules based on their hydrophobicity. It is the standard method for quantifying process-related impurities, such as by-products from the Fmoc protection reaction or degradation products.[2][3]
Experimental Protocol:
A typical RP-HPLC protocol for an Fmoc-protected cysteine derivative is as follows:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at 210-220 nm (for the peptide bond) and/or 265 nm (for the Fmoc group).[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of the mobile phases, at a concentration of approximately 1 mg/mL.
Data Presentation:
The output is a chromatogram where the area of the main peak, relative to the total area of all peaks, represents the chemical purity of the sample. Leading suppliers often guarantee a chemical purity of ≥99.0% by HPLC.[4][5]
Chiral HPLC for Enantiomeric Purity Assessment
Contamination with the incorrect enantiomer (D-form) can lead to the synthesis of diastereomeric peptides with potentially altered biological activity. Chiral HPLC uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers.[6][7]
Experimental Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-1 or Chirobiotic T, is commonly used.[6][8][9]
-
Mobile Phase: Isocratic elution is often employed. A typical mobile phase could be a mixture of acetonitrile and water with a TFA additive.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 220 nm.[6]
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
Data Presentation:
The chromatogram will show two separated peaks corresponding to the D- and L-enantiomers. The enantiomeric purity (or enantiomeric excess, ee) is calculated from the relative peak areas. High-quality Fmoc-amino acids typically have an enantiomeric purity of ≥99.8%.[2][5]
Alternative and Complementary Purity Determination Methods
While HPLC is the gold standard, other techniques provide valuable, often orthogonal, information about the purity and identity of the material.
| Method | Information Provided |
| NMR Spectroscopy | Confirms chemical structure, identifies and quantifies impurities with distinct proton/carbon signals.[10][11] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound, providing identity verification.[1] |
| FTIR Spectroscopy | Confirms the presence of key functional groups (Fmoc, carboxylic acid, etc.), verifying identity.[12][13][14] |
| Elemental Analysis | Measures the percentage of C, H, N, and S, which should match the theoretical values for the pure compound.[1][15] |
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, signal integrations, and coupling patterns confirm the structure. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified internal standard.[11]
-
Mass Spectrometry (MS): A small amount of sample is dissolved and infused into the mass spectrometer (e.g., via Electrospray Ionization, ESI). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the compound.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of solid sample is analyzed directly using an Attenuated Total Reflection (ATR) accessory. The resulting spectrum is compared against a reference or theoretical data to confirm the presence of characteristic functional group vibrations.[17]
-
Elemental Analysis: A precise weight of the sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentage of each element. The results are compared to the calculated theoretical values for the molecular formula.[18]
Comparative Data Summary
The following table summarizes the performance and application of each analytical method for the purity determination of a representative Fmoc-amino acid.
| Analytical Method | Type of Purity Determined | Typical Purity Specification | Strengths | Limitations |
| RP-HPLC | Chemical Purity | ≥99.0%[4][5] | High resolution, quantitative, sensitive to a wide range of impurities. | Does not separate enantiomers. |
| Chiral HPLC | Enantiomeric Purity | ≥99.8%[2][5] | Directly separates and quantifies enantiomers. | Requires specialized, expensive columns; does not detect chemical impurities. |
| NMR Spectroscopy | Structural Identity & Purity | Conforms to structure | Provides detailed structural information; qNMR is a primary ratio method. | Lower sensitivity to impurities compared to HPLC; impurities may be "hidden".[19] |
| Mass Spectrometry | Identity | Matches theoretical MW | High sensitivity, accurate mass determination. | Not inherently quantitative for purity assessment without isotopic labeling. |
| FTIR Spectroscopy | Identity | Matches reference spectrum | Fast, non-destructive, good for confirming functional groups. | Cannot distinguish enantiomers and provides limited quantitative information.[17] |
| Elemental Analysis | Elemental Composition | Within ±0.4% of theoretical | Provides fundamental composition, useful for detecting inorganic impurities. | Indirect measure of purity; assumes impurity identity is unknown.[15] |
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for purity analysis.
Caption: Workflow for Chemical Purity Analysis by RP-HPLC.
Caption: Integrated Analytical Approach for Purity and Identity.
References
- 1. bachem.com [bachem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Cys(Trt)-OH [cem.com]
- 5. Fmoc Amino Acids [cem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Peptide Purity Measurement Technique Based on Organic Elemental Analysis [jlkj.nim.ac.cn]
- 19. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
A Comparative Analysis of Tert-Butoxycarbonyl (Boc) and Trityl (Trt) Protecting Groups for Primary Amines
In the realm of synthetic organic chemistry, the selective protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. For the protection of primary amines, both the tert-butoxycarbonyl (Boc) and trityl (Trt) groups are widely employed. This guide provides a detailed comparison of these two protecting groups, focusing on their application to a propylamino moiety as a representative primary amine. We will delve into their respective advantages and disadvantages, supported by typical experimental data and detailed protocols.
Introduction to Boc and Trityl Protecting Groups
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[1] It is valued for its stability under a wide range of reaction conditions and its clean, acid-catalyzed removal.[2] The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[3][4]
The trityl (triphenylmethyl, Trt) group is a sterically bulky protecting group also used for amines, as well as alcohols and thiols. Its significant steric hindrance allows for the selective protection of primary amines and alcohols.[5] Like the Boc group, the trityl group is labile to acid, but it can often be removed under milder acidic conditions, a feature that enables orthogonal protection strategies.[6] Trityl groups are typically introduced using trityl chloride (Trt-Cl).[7]
Quantitative Comparison of Protection and Deprotection
To illustrate the practical differences between the Boc and trityl protecting groups, the following tables summarize typical quantitative data for the protection of propylamine and the subsequent deprotection.
Table 1: Comparison of N-Propylamine Protection
| Parameter | Tert-Butoxycarbonyl (Boc) Protection | Trityl (Trt) Protection |
| Reagents | Propylamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Propylamine, Trityl chloride (Trt-Cl), Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 16 hours |
| Typical Yield | >95% | 85 - 95% |
| Work-up | Aqueous extraction | Aqueous extraction and chromatography |
Table 2: Comparison of Deprotection of N-Protected Propylamine
| Parameter | N-Boc-Propylamine Deprotection | N-Trityl-Propylamine Deprotection |
| Reagents | Trifluoroacetic acid (TFA) | Mild protic/Lewis acid (e.g., BF₃·Et₂O, HFIP, Et₃SiH) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Typical Yield | >95% | >95% |
| Byproducts | Isobutylene, CO₂ | Triphenylmethane |
Key Differences and Considerations
-
Steric Hindrance: The trityl group is significantly bulkier than the Boc group. This steric bulk makes the trityl group highly selective for the protection of primary amines over secondary amines.[5]
-
Acid Lability: Both groups are removed under acidic conditions. However, the trityl group is considerably more acid-labile. It can often be cleaved under conditions that leave the Boc group intact, allowing for orthogonal deprotection in molecules with multiple protected amines.[2]
-
Reaction Kinetics: The protection of primary amines with Boc₂O is generally faster than with trityl chloride.[3]
-
Cleavage Products: Deprotection of a Boc-protected amine generates volatile byproducts (isobutylene and carbon dioxide), which can simplify purification.[8] Deprotection of a trityl-protected amine yields triphenylmethane, which is non-volatile and typically requires chromatographic separation.[9]
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of propylamine.
Protocol 1: N-Boc Protection of Propylamine
-
To a stirred solution of propylamine (1.0 eq) and triethylamine (1.2 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-propylamine.
Protocol 2: N-Trityl Protection of Propylamine
-
To a solution of propylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), add trityl chloride (1.1 eq) in one portion at room temperature.[7]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-trityl-propylamine.
Protocol 3: Deprotection of N-Boc-Propylamine
-
Dissolve N-Boc-propylamine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.[10]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the propylamine-TFA salt.
-
Neutralize with a suitable base (e.g., saturated aqueous NaHCO₃) and extract the free amine with an organic solvent.
Protocol 4: Deprotection of N-Trityl-Propylamine
-
To a solution of N-trityl-propylamine (1.0 eq) in dichloromethane (DCM), add hexafluoroisopropanol (HFIP) (2.0 eq) and triethylsilane (2.0 eq).[11][12]
-
Add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the free amine from triphenylmethane.
Visualizing the Chemical Pathways
The following diagrams, generated using Graphviz, illustrate the protection and deprotection workflows.
Conclusion
The choice between the tert-butoxycarbonyl and trityl protecting groups for primary amines depends on the specific requirements of the synthetic route. The Boc group offers rapid protection, high yields, and a straightforward deprotection with volatile byproducts. The trityl group, while slower to introduce, provides excellent selectivity for primary amines due to its steric bulk and, most importantly, can be removed under significantly milder acidic conditions. This key difference in acid lability makes the trityl group an invaluable tool for orthogonal protection strategies, allowing for the selective deprotection of one amine in the presence of a Boc-protected amine. Researchers and drug development professionals should consider these factors carefully to optimize their synthetic strategies for efficiency and selectivity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. olympias.lib.uoi.gr [olympias.lib.uoi.gr]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat all Fmoc-Cys(tert-butoxycarbonylpropyl)-OH waste as hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe laboratory environment.
Hazard Profile
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a combustible solid with the following hazard classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Adherence to the precautionary statements is mandatory:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Quantitative Data Summary
| Chemical Property | Value |
| Molecular Formula | C₂₆H₃₁NO₆S |
| Molecular Weight | 485.59 g/mol |
| CAS Number | 102971-73-3 |
| Storage Temperature | 10°C - 25°C |
Experimental Protocols: Waste Segregation and Disposal
The following step-by-step protocol outlines the correct procedure for the disposal of solid and contaminated waste containing Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
1. Waste Identification and Segregation:
- Treat all unused or expired Fmoc-Cys(tert-butoxycarbonylpropyl)-OH as hazardous chemical waste.[2][3][4]
- Segregate solid waste from liquid waste. Do not mix solids with liquid waste streams.[5][6]
- Chemically contaminated solid waste includes, but is not limited to:
- Unused or expired Fmoc-Cys(tert-butoxycarbonylpropyl)-OH powder.
- Contaminated personal protective equipment (PPE) such as gloves and lab coats.[7]
- Contaminated lab supplies like weighing paper, pipette tips, and absorbent paper.[5][8]
2. Solid Waste Containment:
- Primary Container: Place solid Fmoc-Cys(tert-butoxycarbonylpropyl)-OH waste in its original container if possible.[7][9] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
- Contaminated Lab Trash: Double-bag contaminated lab supplies (gloves, wipes, etc.) in clear plastic bags to allow for visual inspection by Environmental Health & Safety (EHS) personnel.[5][10]
3. Labeling of Waste Containers:
- All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as waste is added.[2][4][11]
- The label must include:
- The full chemical name: "Fmoc-Cys(tert-butoxycarbonylpropyl)-OH".
- The date when the waste was first added to the container.
- The specific hazards (e.g., "Combustible Solid," "Irritant").
4. Storage of Hazardous Waste:
- Store hazardous waste in a designated and labeled satellite accumulation area near the point of generation.[10][11]
- Ensure the storage area is under the control of laboratory personnel and away from normal lab activities.[10]
- Keep waste containers securely closed except when adding waste.[2][4]
- Use secondary containment, such as a tray or bin, to capture any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[2][5][10]
5. Requesting Waste Pickup:
- Do not dispose of this chemical waste in the regular trash or down the drain.[2]
- Contact your institution's Environmental Health & Safety (EHS) department or equivalent to schedule a hazardous waste pickup.[2][10]
- Follow your institution's specific procedures for requesting a waste collection.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Caption: Workflow for the disposal of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
References
- 1. Fmoc-Cys(3-(t-butoxycarbonyl)-propyl)-OH | 102971-73-3 | FF157403 [biosynth.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
